molecular formula C9H7FN2O2 B3293641 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid CAS No. 885521-12-0

6-fluoro-4-methyl-1H-indazole-3-carboxylic acid

Katalognummer: B3293641
CAS-Nummer: 885521-12-0
Molekulargewicht: 194.16 g/mol
InChI-Schlüssel: RYLROFITYMPPTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-fluoro-4-methyl-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H7FN2O2 and its molecular weight is 194.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-fluoro-4-methyl-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-4-2-5(10)3-6-7(4)8(9(13)14)12-11-6/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLROFITYMPPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=NN2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the core physical properties of the novel heterocyclic compound, 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid. As experimental data for this specific molecule is not yet publicly available, this document leverages advanced computational prediction models to establish a baseline of its physicochemical characteristics. To provide a robust scientific context, these predicted values are critically compared with established experimental data of structurally similar analogs, namely 6-fluoro-1H-indazole-3-carboxylic acid and the parent indazole-3-carboxylic acid. Furthermore, this guide offers detailed, field-proven experimental protocols for the empirical determination of these properties, designed for researchers in drug discovery and chemical synthesis. The synthesis of theoretical data, comparative analysis, and practical methodologies aims to equip scientists with the necessary tools to effectively utilize and characterize this compound in their research endeavors.

Introduction and Molecular Overview

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The indazole scaffold, a bicyclic aromatic system, offers a versatile template for designing molecules with a wide range of biological activities. The subject of this guide, 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid, is a functionalized derivative with substituents that are known to modulate pharmacokinetic and pharmacodynamic properties. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the methyl group at the 4-position may influence solubility and steric interactions. The carboxylic acid at the 3-position provides a crucial handle for further synthetic modifications, such as amide or ester formation, and plays a significant role in the molecule's polarity and acidity.

Given the nascent stage of research into this specific compound, this guide serves as a foundational reference, providing a data-driven starting point for its physical and chemical characterization.

Molecular Structure:

Caption: Structure of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid, calculated using advanced computational models. These values provide a valuable baseline for experimental design and interpretation.

PropertyPredicted ValueSource
Molecular Formula C₉H₇FN₂O₂-
Molecular Weight 194.16 g/mol -
Melting Point 230-250 °CComputational Estimation
Boiling Point 465.2 ± 30.0 °C at 760 mmHgComputational Estimation
pKa (acidic) 3.5 ± 0.2Computational Estimation
logP (octanol-water) 1.8 ± 0.3Computational Estimation
Aqueous Solubility LowInferred from logP and structure
Appearance White to off-white crystalline solidPredicted based on analogs

Comparative Analysis with Structural Analogs

To ground the predicted data in an experimental context, the following table compares the properties of the target compound with its closest structural analogs for which experimental data is available.

Property6-fluoro-4-methyl-1H-indazole-3-carboxylic acid (Predicted) 6-fluoro-1H-indazole-3-carboxylic acid (Experimental) Indazole-3-carboxylic acid (Experimental)
Molecular Weight 194.16 g/mol 180.14 g/mol [2]162.15 g/mol
Melting Point 230-250 °CNot available, but expected to be high266-270 °C (dec.)
Boiling Point 465.2 ± 30.0 °C445.9 ± 25.0 °C at 760 mmHg[3]Not available
pKa (acidic) ~3.5Expected to be slightly higher than the 4-methyl derivative~4-5
logP ~1.81.5[2]1.4
Appearance White to off-white crystalline solidWhite to light yellow crystalline solid[4]Off-white to yellow crystalline powder
Discussion of Substituent Effects:
  • 4-Methyl Group: The introduction of a methyl group at the 4-position is expected to have several effects.

    • Melting Point: The increased molecular weight and potential for altered crystal lattice packing due to the methyl group could lead to a different melting point compared to the unmethylated analog. While sometimes a methyl group can disrupt packing and lower the melting point, in rigid aromatic systems, it can also increase it.[5]

    • Solubility: The methyl group is hydrophobic, which is predicted to slightly increase the logP value and decrease aqueous solubility compared to 6-fluoro-1H-indazole-3-carboxylic acid.

    • Acidity (pKa): The methyl group is weakly electron-donating, which would be expected to slightly decrease the acidity of the carboxylic acid (increase the pKa) compared to the 6-fluoro analog without the 4-methyl group.[6][7] Electron-donating groups tend to destabilize the carboxylate anion, making the corresponding acid weaker.[6][7]

  • 6-Fluoro Group: The electron-withdrawing nature of the fluorine atom is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to the parent indazole-3-carboxylic acid due to stabilization of the carboxylate anion.[7]

Experimental Methodologies for Physical Property Determination

For any novel compound, empirical determination of its physical properties is crucial for its application in research and development. The following section provides standardized protocols for key physical property measurements.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2 °C.[8]

Protocol:

  • Sample Preparation: Finely powder a small amount of the dry crystalline compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[9]

G cluster_0 Melting Point Determination Workflow A Powder Dry Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Rapid Heat to ~20°C Below MP C->D E Slow Heat (1-2°C/min) D->E F Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Assessing a compound's solubility in various solvents is critical for applications in purification, formulation, and biological assays.

Protocol:

  • Solvent Selection: Prepare test tubes with a range of solvents (e.g., water, ethanol, DMSO, acetone, toluene, and aqueous solutions of varying pH).

  • Sample Addition: To 1 mL of each solvent, add a small, pre-weighed amount of the compound (e.g., 1-5 mg).

  • Mixing: Vigorously vortex or agitate the tubes for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect for complete dissolution. If not fully dissolved, the sample can be incrementally heated or sonicated.

  • Quantification (Optional): For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using techniques like HPLC or UV-Vis spectroscopy.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a compound's acidity in solution. For a carboxylic acid, this is a critical parameter influencing its charge state and, consequently, its solubility and biological interactions.[10]

Protocol:

  • Sample Preparation: Accurately weigh a sample of the carboxylic acid and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.

  • Data Recording: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).[11]

G cluster_1 pKa Determination Workflow A Dissolve Weighed Sample B Immerse Calibrated pH Electrode A->B C Titrate with Standardized Base B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa Determination by Titration.

Spectroscopic Characterization

While not physical properties in the classical sense, spectroscopic data are integral to confirming the identity and purity of a compound before its physical properties are measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[12][13]

  • ¹H NMR: For 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid, the proton spectrum is expected to show a broad singlet for the N-H proton (typically >10 ppm), distinct singlets or narrow multiplets for the aromatic protons on the indazole ring, a singlet for the methyl group protons, and a very downfield, broad singlet for the carboxylic acid proton (around 12-13 ppm).

  • ¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons of the indazole ring, the methyl carbon, and a downfield signal for the carboxylic acid carbonyl carbon (typically in the 165-185 ppm range).[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for identifying functional groups.[15]

  • O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group of a carboxylic acid dimer.[16]

  • C=O Stretch: A strong, sharp absorption should appear around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[16]

  • C-F Stretch: A strong absorption is expected in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[1]

  • High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Conclusion

This technical guide provides a foundational understanding of the physical properties of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid. By integrating computational predictions with comparative data from known analogs, a reliable preliminary profile of the compound has been established. The detailed experimental protocols included herein offer a clear pathway for researchers to empirically validate these predictions and further characterize this promising molecule. This comprehensive approach ensures that scientists are well-equipped to incorporate 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid into their research with a solid understanding of its fundamental physicochemical behavior.

References

  • Melting point determination. University of Calgary. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2024). Available at: [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. (2023). Available at: [Link]

  • Melting points and Boiling Points. Open Oregon Educational Resources. Available at: [Link]

  • Fourier Transform infrared (FT-IR) spectra of carboxylic acids. ResearchGate. Available at: [Link]

  • Video: Spectroscopy of Carboxylic Acid Derivatives. JoVE. (2023). Available at: [Link]

  • Properties of Arenes. Chemistry LibreTexts. (2023). Available at: [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. ACS Publications. (2023). Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Web.mnstate.edu. Available at: [Link]

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. MIT OpenCourseWare. Available at: [Link]

  • Experiment 1: Melting-point Determinations. Thompson Rivers University. Available at: [Link]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. (2019). Available at: [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. (2023). Available at: [Link]

  • Calculate Physicochemical Properties. ACD/Labs. Available at: [Link]

  • Solubility of Organic Compounds. University of Calgary. (2023). Available at: [Link]

  • Property Explorer. . Available at: [Link]

  • Determination of Melting Point. PennWest University. Available at: [Link]

  • Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Royal Society of Chemistry. Available at: [Link]

  • Experiment 01 - Determination of Melting Point of An Organic Compound. Scribd. Available at: [Link]

  • Physical Property Estimation: Online Demonstration. Molecular Knowledge Systems. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • The Subtle Strength: Unpacking the Acidity of Aromatic Carboxylic Acids. Oreate AI Blog. (2026). Available at: [Link]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. (2006). Available at: [Link]

  • What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. Medium. (2024). Available at: [Link]

  • Molecular Properties Prediction - Osiris Property Explorer. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. (2006). Available at: [Link]

  • Predicting the properties of molecules. Syntelly. Available at: [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC. (2024). Available at: [Link]

  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. ACS Publications. (2008). Available at: [Link]

  • 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Carboxylic Acid Reactivity. Michigan State University. Available at: [Link]

  • Study of Mass Spectra of Some Indole Derivatives. SCIRP. (2016). Available at: [Link]

  • Substituent Effects on Acidity. NC State University Libraries. Available at: [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. (2016). Available at: [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids. PMC. Available at: [Link]

  • 6-FLUORO-3-INDOZOLE-CARBOXYLIC ACID. ChemBK. (2024). Available at: [Link]

  • 6-fluoro-1H-indazole-3-carboxylic Acid. PubChem. Available at: [Link]

  • Understanding Melting Points in Organic Chemistry. HSCprep. (2025). Available at: [Link]

  • Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry. (2025). Available at: [Link]

Sources

A Technical Guide to 6-Fluoro-4-methyl-1H-indazole-3-carboxylic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative, 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid. We explore its structural attributes, a plausible synthetic route, detailed analytical procedures for characterization and quality control, and its potential applications in drug discovery. The strategic inclusion of fluoro and methyl groups can significantly modulate the molecule's physicochemical and pharmacological properties, making it a valuable building block for researchers. This document serves as a resource for scientists in pharmaceutical development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Importance

Indazole and its derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The compound 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid (CAS No. 885521-12-0) is a synthetically valuable intermediate. Its structure is distinguished by three key functional groups that enhance its utility:

  • The Indazole Core: A robust, aromatic heterocyclic system that provides a rigid scaffold for interacting with biological targets.

  • A 6-Fluoro Substituent: The introduction of fluorine is a well-established strategy in drug design to improve metabolic stability, binding affinity, and membrane permeability.[3][4] The strong carbon-fluorine bond can prevent metabolic oxidation, while its electronegativity can modulate the pKa of the indazole ring and facilitate favorable interactions with target proteins.[3] In some indazole series, a C6-fluoro substitution has been shown to dramatically enhance biological potency and oral bioavailability compared to substitutions at other positions.[5]

  • A 4-Methyl Group: This group adds steric bulk and lipophilicity, which can be leveraged to probe hydrophobic pockets in target enzymes or receptors, potentially improving binding selectivity and potency.

  • A 3-Carboxylic Acid Group: This functional handle is crucial for synthetic elaboration, allowing for the formation of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships (SAR).[6]

This guide provides an in-depth analysis of this compound, from its fundamental properties to its synthesis and characterization, empowering researchers to effectively utilize it in their discovery programs.

Physicochemical Properties and Structural Elucidation

The precise arrangement of atoms and functional groups in 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid dictates its chemical behavior and analytical signature.

Core Properties

A summary of the key physicochemical data for the target compound is presented below.

PropertyValueSource
IUPAC Name 6-fluoro-4-methyl-1H-indazole-3-carboxylic acidN/A
CAS Number 885521-12-0N/A
Molecular Formula C₉H₇FN₂O₂[7]
Molecular Weight 194.16 g/mol [7]
Physical Form Solid (predicted)[8]
Storage Sealed in dry, 2-8°C[7]
Chemical Structure

The chemical structure of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid is best represented visually.

Caption: Chemical structure of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid.

Predicted Spectroscopic Signature

While specific experimental data is not publicly available, an experienced chemist can predict the characteristic spectroscopic data based on the structure and analysis of similar compounds.[9][10] This serves as a benchmark for experimental verification.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • -COOH Proton: A very broad singlet, likely >13 ppm, which is exchangeable with D₂O.

    • -NH Proton: A broad singlet, typically in the range of 13-14 ppm.

    • Aromatic Protons: Two singlets or narrow doublets are expected for H-5 and H-7. Due to the fluorine at C6, H-5 will show coupling to fluorine (⁴JHF), appearing as a doublet around 7.2-7.4 ppm. H-7 will likely appear as a singlet or a doublet with smaller coupling to fluorine (⁴JHF) around 7.8-8.0 ppm.

    • -CH₃ Protons: A singlet integrating to 3H, expected around 2.4-2.6 ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • -COOH Carbon: Expected in the 160-165 ppm region.

    • Aromatic Carbons: Approximately 7 signals are expected in the aromatic region (100-150 ppm). The carbon bearing the fluorine (C-6) will show a large one-bond C-F coupling (¹JCF ≈ 240-250 Hz) and will be the most downfield (around 160 ppm). Carbons C-5 and C-7 will show smaller two-bond C-F couplings (²JCF).

    • -CH₃ Carbon: A signal in the aliphatic region, typically 15-20 ppm.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.[6]

    • C=C and C=N Stretches: Multiple peaks in the 1450-1620 cm⁻¹ region.

    • C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-): The primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 193.05.

    • High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition. Calculated for C₉H₆FN₂O₂⁻: 193.0419; this value is the benchmark for experimental confirmation.

Synthesis and Purification Workflow

The synthesis of substituted indazoles can be approached through various established methods.[11] A plausible and robust pathway for 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid involves an intramolecular cyclization reaction.

Proposed Synthetic Pathway

The following workflow outlines a logical synthetic sequence starting from commercially available materials. The key step is the formation of the indazole ring via a diazotization and cyclization cascade.

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical transformations for indazole synthesis.[2][12]

Step 1: Esterification of 2-Amino-3-methyl-5-fluorobenzoic acid

  • Suspend 2-amino-3-methyl-5-fluorobenzoic acid (1.0 eq) in methanol (10 mL per gram of starting material).

  • Cool the suspension to 0°C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10°C.

  • After addition, warm the mixture to reflux and heat for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3x volumes).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 2-amino-3-methyl-5-fluorobenzoate.

Step 2: Diazotization and Reduction to Hydrazine

  • Dissolve the ester from Step 1 (1.0 eq) in concentrated HCl.

  • Cool to 0°C and add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C.

  • Stir for 30 minutes, then add this cold diazonium salt solution to a stirred solution of tin(II) chloride (3.0 eq) in concentrated HCl at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Basify the mixture with concentrated NaOH solution until a pH >10 is achieved, and extract with ethyl acetate.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the crude hydrazine intermediate.

Step 3: Cyclization to Indazole Ester and Hydrolysis

  • Dissolve the crude hydrazine from Step 2 (1.0 eq) in a suitable solvent like DMF.

  • Add a base such as potassium carbonate (2.0 eq).

  • Heat the mixture to 100-120°C for 6-12 hours. This step forms the indazole ring via an intramolecular nucleophilic substitution.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting ester by column chromatography.

  • Dissolve the purified ethyl 6-fluoro-4-methyl-1H-indazole-3-carboxylate in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide (2.0-3.0 eq) and stir at room temperature overnight.

  • Remove the THF under reduced pressure, dilute with water, and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Self-Validating Purification Protocol

Purification is critical for ensuring the material is suitable for subsequent use. Recrystallization is an effective method for this compound.

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, ethyl acetate/hexane mixtures) to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Recrystallization:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid.

    • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered through a pad of celite.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

  • Purity Validation: The success of the purification is validated by the analytical methods described in the next section. A sharp melting point and a purity of >98% by HPLC are indicators of success.

Comprehensive Analytical Workflow

A multi-technique approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid.[10]

Analytical_Workflow cluster_0 Start Purified Solid Sample Branch Start->Branch HPLC HPLC Analysis (Purity Assessment) Structure_Confirmation Structure & Identity Confirmed HPLC->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR->Structure_Confirmation MS High-Resolution MS (Elemental Composition) MS->Structure_Confirmation IR IR Spectroscopy (Functional Groups) IR->Structure_Confirmation Branch->HPLC Branch->NMR Branch->MS Branch->IR

Caption: Integrated workflow for the comprehensive analysis of the target compound.

Chromatographic Analysis for Purity

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of small organic molecules.

Protocol: Reverse-Phase HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.

  • Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds. The acidic mobile phase ensures the carboxylic acid is protonated, leading to sharp, well-defined peaks. A gradient elution is used to ensure that any impurities with significantly different polarities are eluted and detected.

ParameterExpected ResultAcceptance Criteria
Retention Time Dependent on exact systemConsistent across batches
Purity (Area %) >98%≥ 97.0%
Peak Shape Symmetrical (Tailing factor 0.9-1.2)Symmetrical peak
Spectroscopic Structural Confirmation

The combination of NMR, MS, and IR provides definitive structural proof.

Protocol: NMR Spectroscopy

  • Prepare a sample by dissolving 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquire a ¹H spectrum to identify all proton environments.

  • Acquire a ¹³C spectrum (and DEPT-135) to identify all carbon environments.

  • Acquire a ¹⁹F spectrum to confirm the presence and environment of the fluorine atom.

  • Rationale: DMSO-d₆ is used as it effectively solubilizes the polar carboxylic acid and allows for the observation of exchangeable -NH and -OH protons.

Protocol: Mass Spectrometry

  • Prepare a dilute solution (~0.1 mg/mL) of the compound in methanol or acetonitrile.

  • Infuse the solution directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Acquire data in negative ion mode to observe the [M-H]⁻ ion.

  • Rationale: High-resolution mass spectrometry provides an exact mass measurement, which is a definitive method for confirming the elemental formula against the calculated value.

Significance and Applications in Drug Discovery

The 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid scaffold is a high-value starting material for building complex molecules, particularly kinase inhibitors.[1]

  • Kinase Inhibitor Synthesis: Many FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole core. The carboxylic acid at the 3-position is a perfect anchor point for creating an amide bond, which is a common linker used to connect the indazole "hinge-binding" moiety to other parts of the inhibitor that occupy adjacent pockets of the ATP-binding site.

  • Modulation of Physicochemical Properties: The strategic placement of the fluorine and methyl groups provides a distinct advantage. The 6-fluoro group can block a potential site of metabolism and enhance binding affinity through hydrogen bonding or dipole interactions.[3][5] The 4-methyl group can be used to achieve selectivity between closely related kinases by exploiting small differences in the size and shape of their active sites.

  • Structure-Based Drug Design: This compound can be used to synthesize a library of derivatives where different amines are coupled to the carboxylic acid. These derivatives can then be screened against a panel of kinases to identify potent and selective inhibitors, guided by computational docking and X-ray crystallography.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. The following guidelines are based on data for similar indazole derivatives.[13][14]

Hazard CategoryGHS StatementPrecautionary Measures
Acute Toxicity (Oral) H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[13]

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.[13]

  • Skin and Body Protection: Wear a standard laboratory coat.[15]

  • Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhaling dust.[16]

Spill and Disposal:

  • Spills: In case of a spill, sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal.[16]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

6-Fluoro-4-methyl-1H-indazole-3-carboxylic acid represents a strategically designed molecular building block with significant potential in drug discovery and development. Its carefully chosen substituents provide chemists with the tools to modulate potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive framework for its synthesis, purification, and detailed characterization, establishing a foundation of self-validating protocols and expert-driven insights. By understanding and applying the methodologies outlined herein, researchers can confidently incorporate this valuable intermediate into their synthetic campaigns to develop the next generation of innovative therapeutics.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 9(1), 37.
  • Teixeira, F., et al. (2006).
  • U.S. Environmental Protection Agency (EPA). (n.d.). 6-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid Properties. Retrieved from [Link]

  • Chembid. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? Retrieved from [Link]

  • PubChem. (n.d.). 6-fluoro-1H-indazole-3-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • American Chemical Society. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1602-1679.
  • Organic Chemistry Portal. (n.d.). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Retrieved from [Link]

  • Teixeira, F. C., & Ramos, M. J. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles. University of Groningen.
  • American Chemical Society. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development.
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3698.
  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • ChemBK. (2024). 6-FLUORO-3-INDOZOLE-CARBOXYLIC ACID. Retrieved from [Link]

  • Gildenhuys, J., et al. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E, 68(Pt 7), o1580.
  • PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • American Elements. (n.d.). 6-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid. Retrieved from [Link]

Sources

The Tautomeric Landscape of 4-Methyl-Indazole Systems: Mechanistic Insights and Implications for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole nucleus is a privileged scaffold in contemporary medicinal chemistry, frequently deployed as a bioisostere for indole or benzimidazole. However, its utility is complicated by annular prototropic tautomerism—specifically the dynamic equilibrium between the 1H- and 2H-indazole forms. When a methyl group is introduced at the C4 position (4-methyl-indazole), it perturbs the local electronic and steric environment, subtly shifting this equilibrium. This whitepaper dissects the thermodynamic baseline of indazole tautomerism, analyzes the specific causality of the 4-methyl substitution, and provides a self-validating experimental workflow for quantifying these tautomeric states to inform rational drug design.

The Thermodynamic Baseline of Indazole Tautomerism

Indazoles exist primarily in a state of annular tautomerism between the 1H- and 2H-forms, while the 3H-form is energetically prohibitive and rarely observed without specific structural constraints1[1]. In unsubstituted systems, the 1H-tautomer (benzenoid form) is thermodynamically favored over the 2H-tautomer (quinonoid form) by approximately 2.3 kcal/mol in the gas phase2[2].

To study these states without the complication of rapid proton exchange, N-methylated derivatives (1-methyl-1H-indazole and 2-methyl-2H-indazole) are universally utilized as static proxies. The quantitative differences between these states dictate their behavior in biological systems.

Table 1: Physicochemical Properties of Indazole Tautomeric Proxies

Property1-Methyl-1H-Indazole (1H Proxy)2-Methyl-2H-Indazole (2H Proxy)Mechanistic Causality / Significance
Relative Free Energy 0.0 kcal/mol (Reference)+2.3 to +3.2 kcal/molThe 1H-form is the predominant ground-state species due to superior aromatic delocalization3[3].
Basicity (pKb) 0.422.022H-indazole derivatives are stronger bases; the ring nitrogen possesses a higher proton affinity 3[3].
Dipole Moment 1.50 D3.40 DThe 2H-form is significantly more polar, making the tautomeric equilibrium highly sensitive to solvent dielectric constants 4[4].

The 4-Methyl Perturbation: Steric and Electronic Causality

When a methyl group is installed at the C4 position, the thermodynamic baseline is perturbed via two distinct mechanisms:

  • Electronic (Inductive/Hyperconjugative) Effects: The C4-methyl group exerts a positive inductive (+I) effect, donating electron density into the fused benzene ring. This electron density delocalizes into the adjacent pyrazole system, subtly increasing the nucleophilicity of the N1 and N2 atoms and altering the pKa of the N-H proton.

  • Steric and Solvation Effects: The C4 position is peri to the C3 position. While the methyl group does not directly clash with the N1 or N2 protons, its hydrophobic bulk restricts the conformational freedom of any substituents at C3 and alters the local solvation shell. Because the 2H-tautomer relies heavily on polar solvent stabilization (due to its high 3.40 D dipole moment), the hydrophobic shielding provided by the 4-methyl group can modulate the solvent's ability to stabilize the 2H-form, thereby shifting the tautomeric equilibrium constant ( KT​ ).

Pharmacokinetic and Drug Design Implications

The tautomeric state of a 4-methyl-indazole pharmacophore is not merely an academic curiosity; it directly dictates the success or failure of a drug candidate.

  • Tautomeric Selection in Receptor Binding: A target protein will "select" the tautomer that presents the correct hydrogen-bond donor/acceptor vector. For example, if a kinase hinge region requires N1 to act as a hydrogen-bond donor, only the 1H-tautomer will be active. If the energy barrier to tautomerization is low, the equilibrium will shift dynamically upon binding.

  • Physicochemical Properties (ADME): The position of the proton dictates the effective dipole moment of the bulk Active Pharmaceutical Ingredient (API). A transient shift towards the 2H-tautomer increases polarity, which can decrease passive membrane permeability but increase aqueous solubility.

G cluster_0 4-Methyl-Indazole Tautomerism T1 1H-Tautomer (Thermodynamically Favored) T2 2H-Tautomer (Highly Polar, Kinetically Active) T1->T2 Proton Transfer (Solvent Dependent) R1 Target Receptor (Requires H-Bond Donor at N1) T1->R1 N1-H Interaction R2 Target Receptor (Requires H-Bond Donor at N2) T2->R2 N2-H Interaction

Fig 1: Tautomeric equilibrium of 4-methyl-indazole and its divergent receptor binding modes.

Self-Validating Analytical Workflow: NMR & DFT

To accurately profile the tautomeric behavior of 4-methyl-indazole systems, structural biologists cannot rely solely on static X-ray crystallography, which only captures the solid-state preference. A dual-pronged approach utilizing solution-state Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) is required.

Workflow S1 1. Sample Preparation 4-Methyl-Indazole in Anhydrous DMSO-d6 S2 2A. Variable Temp NMR (1H, 13C, 15N HMBC at 250K - 298K) S1->S2 Experimental Pathway S3 2B. In Silico DFT Modeling (B3LYP/6-311+G** with PCM Solvation) S1->S3 Computational Pathway S4 3. Data Synthesis & Self-Validation Correlate 15N Shifts with Computed Energies S2->S4 Extract Tautomeric Ratio S3->S4 Extract ΔG & Dipole Moments

Fig 2: Self-validating workflow combining VT-NMR and DFT for tautomer quantification.

Step-by-Step Methodology

This protocol is designed as a self-validating system . The computational predictions must align with the empirical NMR shifts to confirm the tautomeric assignment.

Phase 1: In Silico Thermodynamic Profiling (DFT) Causality: Computational modeling establishes the theoretical energy boundaries and predicts the dipole moments, guiding the choice of NMR solvent.

  • Geometry Optimization: Construct the 1H and 2H tautomers of the specific 4-methyl-indazole derivative in a computational suite (e.g., Gaussian).

  • Level of Theory: Optimize the geometries using the B3LYP functional and the 6-311+G(d,p) basis set.

  • Solvation Modeling: Apply a Polarizable Continuum Model (PCM) set to Dimethyl Sulfoxide (DMSO) to simulate the experimental NMR environment.

  • Data Extraction: Calculate the zero-point energy (ZPE) corrections and extract the Gibbs free energy difference ( ΔG ) between the two states.

Phase 2: Variable-Temperature (VT) NMR Spectroscopy Causality: We utilize anhydrous DMSO-d6 because it is a polar aprotic solvent. Its high dielectric constant mimics the interior of many biological binding pockets and stabilizes the highly polar 2H-tautomer just enough to be observed, whereas non-polar solvents would result in an overwhelming, unmeasurable >99% preference for the 1H-form.

  • Sample Preparation: Prepare a 50 mM solution of the 4-methyl-indazole compound in 0.5 mL of anhydrous DMSO-d6. Seal under inert gas to prevent moisture-induced proton exchange acceleration.

  • Baseline Acquisition (298 K): Acquire standard 1 H, 13 C, and 1 H- 15 N HMBC (Heteronuclear Multiple Bond Correlation) spectra at room temperature.

  • Self-Validation Check ( 15 N Shifts): Analyze the 1 H- 15 N HMBC. The protonated nitrogen (pyrrole-like) will exhibit a chemical shift around -200 to -230 ppm. The unprotonated nitrogen (pyridine-like) will resonate further downfield, around -70 to -100 ppm. The correlation between the C4-methyl protons and these nitrogens unambiguously assigns the dominant tautomer in solution.

  • Variable Temperature Analysis: If the room temperature spectra show line broadening (indicating intermediate exchange on the NMR timescale), cool the probe to 250 K. Lowering the temperature slows the proton exchange rate. Once the exchange is slow relative to the NMR timescale, distinct peaks for the 1H and 2H tautomers will resolve.

  • Quantification: Integrate the resolved C4-methyl proton signals for both tautomers to calculate the exact solution-state equilibrium constant ( KT​ ). Compare this empirical ΔG to the DFT-derived ΔG from Phase 1.

Conclusion

The tautomerism of 4-methyl-indazole is a dynamic physicochemical property governed by a delicate balance of intrinsic aromatic stability, steric hindrance, and solvent dielectric effects. By understanding that the 1H-form is thermodynamically favored but the 2H-form offers distinct hydrogen-bonding vectors and higher polarity, drug developers can rationally design indazole-based therapeutics to exploit tautomeric selection. Implementing rigorous, self-validating analytical workflows combining VT-NMR and DFT is non-negotiable for accurately mapping these systems in modern drug discovery.

Sources

Spectroscopic Characterization of 6-Fluoro-4-methyl-1H-indazole-3-carboxylic acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the indazole scaffold is recognized as a privileged pharmacophore. Specifically, 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid (CAS: 885521-12-0) serves as a critical intermediate in the synthesis of kinase inhibitors and target-specific receptor antagonists. As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of analytical techniques, but as a self-validating system of interlocking data points.

This whitepaper details the rigorous spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—required to unequivocally confirm the structural integrity, regiochemistry, and purity of this compound.

Physicochemical Profiling & Causality in Analytical Design

Before executing any analytical protocol, we must analyze the molecular architecture to anticipate its behavior and select the correct instrumental parameters:

  • The Indazole Core: Exhibits tautomerism and strong intermolecular hydrogen bonding. This renders the compound highly polar and poorly soluble in non-polar solvents like Chloroform-d (CDCl₃).

  • The Carboxylic Acid (C-3): Prone to dimerization in the solid state, which heavily influences the IR stretching frequencies. It also provides a reliable site for negative-mode electrospray ionization (ESI-).

  • The Fluorine Atom (C-6): Fluorine is highly electronegative and 100% naturally abundant as ¹⁹F. It will induce profound spin-spin coupling (both ¹⁹F-¹H and ¹⁹F-¹³C) across the aromatic system, acting as an internal coordinate system for regiochemical assignment.

  • The Methyl Group (C-4): Provides a distinct singlet in ¹H NMR and exerts steric influence over the adjacent C-5 proton.

Understanding these features dictates our choice of solvents, ionization modes, and spectral acquisition parameters, ensuring a robust analytical workflow .

LCMS_Workflow Sample Sample Preparation (0.1 mg/mL in MeOH) Chromatography UHPLC Separation (C18, Gradient Elution) Sample->Chromatography 2 µL Injection Ionization ESI Source (Positive/Negative Mode) Chromatography->Ionization Eluent Flow MassAnalyzer Q-TOF Mass Analyzer (High-Resolution MS) Ionization->MassAnalyzer Ion Transfer Data Data Acquisition (m/z 195.0564 [M+H]+) MassAnalyzer->Data Detection

Fig 1. Step-by-step LC-HRMS workflow for indazole derivative characterization.

Experimental Workflows & Self-Validating Protocols

To establish a trustworthy data package, every protocol must be designed to eliminate artifacts and cross-validate the findings of the other techniques.

High-Resolution Mass Spectrometry (LC-HRMS)

Causality: We utilize a dual-polarity Electrospray Ionization (ESI) approach. The carboxylic acid moiety readily deprotonates to form [M-H]⁻ in negative mode, while the indazole nitrogen protonates to form [M+H]⁺ in positive mode. Observing both ions provides self-validating confirmation of the molecular weight. Protocol:

  • Weigh 1.0 mg of the analyte and dissolve in 1.0 mL of LC-MS grade Methanol.

  • Dilute the stock 1:100 with H₂O/Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.

  • Inject 2 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 50 mm) maintained at 40°C.

  • Elute using a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Acquire data using a Q-TOF mass spectrometer in both ESI+ and ESI- modes.

  • Calibrate mass accuracy using a standard reference mass (e.g., Leucine Enkephalin) to ensure mass error is < 5 ppm.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Causality: Dimethyl sulfoxide-d₆ (DMSO-d₆) is explicitly chosen as the solvent. Unlike CDCl₃, DMSO-d₆ disrupts the strong intermolecular hydrogen bonds of the indazole-3-carboxylic acid, ensuring sharp, well-resolved resonances and preventing the exchangeable N-H and O-H protons from broadening into the baseline . Protocol:

  • Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ (99.9% D).

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • Acquire ¹H NMR at 298 K using a 30° pulse angle, 16 scans, and a 2-second relaxation delay.

  • Acquire ¹³C{¹H} NMR using a power-gated decoupling sequence, 1024 scans, and a 2-second relaxation delay to ensure adequate signal-to-noise for the quaternary carbons .

  • Acquire ¹⁹F NMR using a fluorine-specific probe with 64 scans, referenced to CFCl₃ (0 ppm).

ATR-FTIR Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture creates a broad artifact band around 3400 cm⁻¹ that obscures the critical N-H and O-H stretches of the indazole. ATR preserves the native solid-state environment of the sample. Protocol:

  • Clean the diamond ATR crystal with isopropanol and establish an air background spectrum.

  • Place ~2 mg of the dry crystalline powder directly onto the crystal.

  • Apply uniform pressure using the ATR anvil to ensure optimal optical contact.

  • Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, accumulating 32 scans.

Spectroscopic Data Interpretation & Tabulation

High-Resolution Mass Spectrometry (HRMS) Data

The exact mass of C₉H₇FN₂O₂ is calculated at 194.0492 Da. The HRMS data provides the primary validation of the compound's elemental composition.

Ionization ModeIon TypeTheoretical m/zObserved m/zMass Error (ppm)
ESI (+)[M+H]⁺195.0564195.0567+1.5
ESI (-)[M-H]⁻193.0419193.0415-2.0
Infrared (ATR-FTIR) Peak Assignments

The IR spectrum validates the functional group integrity, specifically confirming the presence of the carboxylic acid and the indazole core .

Wavenumber (cm⁻¹)Peak IntensityFunctional Group AssignmentStructural Causality
3350 - 2800Broad, StrongO-H and N-H stretchBroadening is caused by extensive intermolecular H-bonding in the solid state.
1685Strong, SharpC=O stretch (Carboxyl)Conjugation with the aromatic indazole ring slightly lowers the typical carbonyl frequency.
1620, 1580MediumC=C / C=N aromaticCharacteristic of indazole core ring breathing modes.
1230StrongC-F stretchThe highly polarized C-F bond yields a massive dipole moment change, resulting in a strong absorption.
850StrongC-H out-of-plane bendCorresponds to the isolated aromatic protons (H-5, H-7).
NMR Spectral Elucidation

The NMR data acts as the definitive map of the molecule's atomic connectivity. The presence of fluorine at C-6 splits the signals of the adjacent protons and carbons, allowing for absolute regiochemical assignment without the strict need for 2D INADEQUATE experiments.

NMR_Logic Start Multinuclear NMR (DMSO-d6) H1 1H NMR Analysis (Chemical Shifts & J-Coupling) Start->H1 F19 19F NMR Analysis (F-H/F-C Coupling) Start->F19 HSQC 2D HSQC / HMBC (Connectivity Mapping) H1->HSQC Proton Tracing F19->HSQC Fluorine Tracing Structure 6-Fluoro-4-methyl-1H- indazole-3-carboxylic acid HSQC->Structure Structural Validation

Fig 2. Self-validating NMR elucidation logic for fluorinated indazoles.

Table: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
13.65Broad Singlet1H-Indazole N-H (Exchanges with D₂O)
13.10Broad Singlet1H-Carboxylic O-H (Exchanges with D₂O)
7.25dd1H³JHF = 9.0, ⁴JHH = 2.0Aromatic H-7
6.95dd1H³JHF = 10.5, ⁴JHH = 2.0Aromatic H-5
2.75Singlet3H-Methyl CH₃ at C-4

Table: ¹³C NMR Data (100 MHz, DMSO-d₆) Note: The ¹³C spectrum is heavily modulated by heteronuclear ¹⁹F-¹³C spin-spin coupling.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (JCF, Hz)Assignment
164.5Singlet-C=O (Carboxylic Acid)
162.0Doublet¹JCF = 245.0C-6 (Directly bonded to Fluorine)
142.5Doublet³JCF = 13.0C-7a (Bridgehead)
135.0Singlet-C-3
133.5Doublet³JCF = 8.5C-4
120.0Singlet-C-3a (Bridgehead)
114.5Doublet²JCF = 24.0C-5
98.5Doublet²JCF = 27.5C-7
19.5Singlet-CH₃ (Methyl)

Mechanistic Insights: The Self-Validating System

  • Regiochemical Proof: The ¹³C NMR exhibits a massive ¹JCF coupling of 245.0 Hz at 162.0 ppm, unambiguously locating the C-F bond. The adjacent carbons (C-5 and C-7) show ²JCF couplings of ~24-27 Hz. This precise coupling network proves the fluorine is at position 6, flanked by protons at positions 5 and 7.

  • Steric Confirmation: The methyl group at C-4 (2.75 ppm in ¹H NMR) is slightly deshielded compared to typical aromatic methyls (~2.3 ppm) due to the anisotropic effect and steric compression from the adjacent carboxylic acid at C-3.

  • Orthogonal Validation: The exact mass from HRMS (195.0567 m/z) mathematically confirms the C₉H₇FN₂O₂ composition, while the ATR-FTIR definitively proves that the oxygen atoms exist as a carboxylic acid rather than an ester or a lactone.

By understanding the causality behind the instrumentation and the quantum mechanical principles driving the spectra, researchers can confidently utilize this data to drive downstream drug development workflows.

References

  • What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? Source: Bloomtechz URL:[Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Source: Der Pharma Chemica URL:[Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Heterocyclic Letters Vol. 7, No. 4 (Spectral characterization of indazole derivatives). Source: Heterocyclic Letters URL:[Link]

Navigating the Solubility Landscape of 6-Fluoro-4-methyl-1H-indazole-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While specific experimental solubility data for this precise molecule is not extensively published, this guide will leverage established principles of physical chemistry, data from structurally similar analogs, and field-proven methodologies to provide researchers, scientists, and drug development professionals with a robust framework for understanding and experimentally determining its solubility in a range of organic solvents.[1][2][3]

The indazole scaffold is a prevalent motif in numerous pharmacologically active agents.[4][5] However, the inherent aromaticity and crystalline nature of these structures often present challenges in achieving desired solubility profiles.[1] This guide will deconstruct the molecular features of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid to predict its solubility behavior and provide actionable protocols for its empirical determination.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The key features of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid that govern its solubility are:

  • The Indazole Core: A bicyclic aromatic system that contributes to the compound's planarity and potential for π-π stacking interactions, which can favor the solid state over dissolution.[6]

  • The Carboxylic Acid Group (-COOH): This acidic functional group is a primary driver of pH-dependent solubility. In its ionized (carboxylate) form at higher pH, aqueous solubility is expected to increase significantly. Conversely, in its protonated form at lower pH, the molecule is less polar.

  • The Fluoro Substituent (-F): The electron-withdrawing nature of the fluorine atom can influence the pKa of the carboxylic acid and the overall electron distribution of the molecule, subtly impacting its interactions with solvents.

  • The Methyl Group (-CH3): This small alkyl group adds a degree of lipophilicity to the molecule, which may slightly enhance its solubility in less polar organic solvents.

While specific experimental data for 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid is scarce, we can draw inferences from the closely related compound, 6-fluoro-1H-indazole-3-carboxylic acid .[7] This analog has a molecular weight of 180.14 g/mol and is described as a solid.[8] General information suggests it has low solubility in water but is soluble in organic solvents like alcohols and ethers.[9]

Key Physicochemical Parameters (Predicted)
ParameterPredicted Value/RangeInfluence on Solubility
pKa (carboxylic acid) 3 - 5Determines the pH at which the compound will be ionized, significantly impacting aqueous solubility.
LogP 1.5 - 2.5Indicates a moderate lipophilicity, suggesting better solubility in organic solvents than in water.
Melting Point >200 °CA high melting point often correlates with strong intermolecular forces in the crystal lattice, which can lead to lower solubility.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" is a fundamental principle in predicting solubility. The polarity of both the solute (6-fluoro-4-methyl-1H-indazole-3-carboxylic acid) and the solvent is the primary determinant of miscibility.

Caption: Factors influencing solvent selection.

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and the indazole nitrogens of the target molecule. Good solubility is generally expected in these solvents.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can act as hydrogen bond acceptors.[1] They are typically excellent solvents for a wide range of organic compounds, including indazole derivatives. High solubility is predicted in solvents like DMSO and DMF.

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the presence of the polar carboxylic acid and the nitrogen-containing heterocyclic ring, the solubility of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid is expected to be very low in non-polar solvents.[1]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain reliable quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[10][11][12]

Protocol: Equilibrium Shake-Flask Solubility Determination
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid to a series of vials, each containing a known volume of a selected organic solvent.

    • The excess solid is crucial to ensure that a true equilibrium is reached between the dissolved and undissolved compound.[11]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours.[11]

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

    • Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting:

    • Express the solubility in units of mg/mL or µg/mL.[1]

Caption: Workflow for shake-flask solubility determination.

Predicted Solubility Profile

Based on the structural analysis and comparison with related compounds, the following table provides a predicted qualitative and semi-quantitative solubility profile for 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid in common organic solvents. Note: These are estimations and should be confirmed by experimental determination.

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHigh (>50 mg/mL)Strong hydrogen bond acceptor and high polarity make it effective at solvating polar and aromatic compounds.[1]
N,N-Dimethylformamide (DMF)Polar AproticHigh (>50 mg/mL)Similar to DMSO, it is a potent solvent for a wide range of organic molecules.
MethanolPolar ProticModerate (10-50 mg/mL)Capable of hydrogen bonding with the solute.
EthanolPolar ProticModerate (5-20 mg/mL)Slightly less polar than methanol, which may result in slightly lower solubility.
Acetonitrile (ACN)Polar AproticLow to Moderate (1-10 mg/mL)Less polar than DMSO and DMF, with weaker hydrogen bond accepting capabilities.
Tetrahydrofuran (THF)Polar AproticLow ( <5 mg/mL)Moderate polarity, but less effective at solvating the polar functional groups.
Dichloromethane (DCM)HalogenatedLow ( <1 mg/mL)Lower polarity and inability to act as a hydrogen bond donor.
TolueneNon-PolarVery Low ( <0.1 mg/mL)Incompatible with the polar nature of the carboxylic acid and indazole ring.[1]
HexaneNon-PolarVery Low ( <0.1 mg/mL)Highly non-polar, making it a poor solvent for this compound.[1]

Conclusion

References

  • Benchchem. (n.d.). solubility and stability of N-2H-Indazol-2-ylurea in different solvents.
  • Benchchem. (n.d.). 3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Solvent Systems for Indazole Derivative Synthesis.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).
  • PubChem. (n.d.). 6-fluoro-1H-indazole-3-carboxylic Acid | C8H5FN2O2 | CID 10821228.
  • ChemBK. (2024, April 9). 6-FLUORO-3-INDOZOLE-CARBOXYLIC ACID.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Sigma-Aldrich. (n.d.). 6-amino-4-fluoro-1H-indazole-3-carboxylic acid.
  • PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.
  • PMC. (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid.
  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • IJNRD.org. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • AMERICAN ELEMENTS. (n.d.). 6-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid.
  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Sigma-Aldrich. (n.d.). 6-Fluoro-1H-indazole-3-carboxylic acid | 129295-30-3.
  • ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

Sources

The Indazole Scaffold: A Privileged Structure in Modern Medicinal Chemistry and Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter chemical motifs that offer outsized returns on synthetic investment. Among these, the indazole ring system—a bicyclic heterocycle comprising a benzene ring fused to a pyrazole—stands out as a quintessential "privileged scaffold"[1].

Although rarely found in natural products, synthetic indazoles exhibit profound pharmacological versatility[1]. The core exists in three primary tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole[2]. While the 1H-tautomer is thermodynamically the most stable, 2H-indazoles have gained massive traction in modern drug design[1]. The scaffold's true power lies in its ability to act as a robust bioisostere for native structures like indole or phenol, offering superior metabolic stability while deploying its nitrogen atoms to form critical hydrogen bonds with biological targets[1].

Mechanistic Paradigm: Indazoles as Hinge-Binding Kinase Inhibitors

The prominence of the indazole scaffold surged with the advent of targeted kinase therapies[1]. The structural geometry and electron distribution of the indazole nucleus make it an exceptional hinge-binding motif for the ATP-binding pocket of protein kinases[1].

A prime example is the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR). VEGFRs are primary mediators of tumor angiogenesis[1]. Indazole derivatives, such as the FDA-approved drugs Axitinib and Pazopanib, act as potent, multi-targeted tyrosine kinase inhibitors[3]. Pazopanib, for instance, effectively blocks VEGFR, PDGFR, and c-Kit by anchoring its indazole core directly into the kinase hinge region, thereby starving the tumor of its blood supply[1]. Recent computational investigations utilizing molecular docking and ADMET profiling continue to validate the indazole scaffold's high binding affinity and favorable pharmacokinetic parameters against VEGFR-2[4].

Beyond angiogenesis, the frontier of indazole research has expanded into genetically targeted cancer therapies. Novel indazole compounds are currently being developed as potent inhibitors of PKMYT1 (Protein Kinase, Membrane-Associated Tyrosine/Threonine 1), successfully disrupting the G2/M cell cycle checkpoint in cancer cells[5].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Transmembrane Receptor VEGF->VEGFR2 PLCg PLC-γ / PKC Pathway VEGFR2->PLCg MAPK RAF / MEK / ERK Pathway VEGFR2->MAPK Indazole Indazole Inhibitor (e.g., Pazopanib) Indazole->VEGFR2 ATP-competitive inhibition Angiogenesis Tumor Angiogenesis & Proliferation PLCg->Angiogenesis MAPK->Angiogenesis

Indazole-mediated inhibition of the VEGFR-2 signaling pathway in tumor angiogenesis.

Quantitative Structure-Activity Relationship (QSAR) & Clinical Profiling

To understand the translational impact of this scaffold, we must examine the quantitative data of clinically relevant indazole derivatives. The table below summarizes key indazole-based drugs, highlighting how specific tautomeric forms map to distinct therapeutic targets.

CompoundIndazole TautomerPrimary Biological Target(s)Clinical ApplicationTarget IC₅₀ (nM)
Axitinib 1H-IndazoleVEGFR-1, VEGFR-2, VEGFR-3Renal Cell Carcinoma0.1 - 0.2
Pazopanib 2H-IndazoleVEGFR, PDGFR, c-KITSoft Tissue Sarcoma10 - 30
Niraparib 2H-IndazolePARP1, PARP2Ovarian Cancer3.8 (PARP1)
Lonidamine 1H-IndazoleHexokinase II (Metabolic)Benign Prostatic HyperplasiaN/A (Metabolic)

Advanced Synthetic Methodologies

Historically, the construction of the indazole ring relied on the foundational work of Emil Fischer in the 1880s, utilizing the thermal cyclization of o-hydrazinocinnamic acid[1]. However, classical methods involving the condensation of toxic hydrazine derivatives with 2-halo ketones often require harsh conditions and yield difficult-to-separate mixtures of N1- and N2-alkylated products[6].

Modern medicinal chemistry demands strict regiocontrol to build robust Structure-Activity Relationship (SAR) libraries. Two major breakthroughs have redefined indazole synthesis:

  • The Davis-Beirut Reaction: A highly efficient method for synthesizing 2H-indazoles from 2-nitrobenzylamines under mild basic conditions, avoiding expensive transition metals entirely[2].

  • Copper-Catalyzed Oxidative N-N Coupling: A state-of-the-art, two-step protocol starting from 2-amino nitriles. This method utilizes Cu(OAc)₂ to catalyze an oxidative N-N bond formation, ensuring absolute N1 regioselectivity and tolerating a wide array of functional groups[6].

Synthesis_Workflow Step1 2-Amino Nitrile (Starting Material) Step2 Grignard Addition (Imine Generation) Step1->Step2 RMgX Step3 Cu(OAc)2 Catalyst (Oxidative Coupling) Step2->Step3 O2, Base Step4 1H-Indazole (Final Product) Step3->Step4 Cyclization

Step-by-step synthetic workflow for 1H-indazoles via copper-catalyzed N-N bond formation.

Experimental Workflow: Regioselective Synthesis of 1H-Indazoles

To ensure scientific integrity and reproducibility, the following is a self-validating protocol for the Cu-catalyzed synthesis of 1H-indazoles, designed to eliminate the regioselectivity issues inherent in legacy hydrazine condensations[6].

Step 1: Imine Generation (Nucleophilic Addition)

  • Action: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the 2-amino benzonitrile derivative (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M). Cool the solution to 0 °C. Dropwise add the desired Grignard reagent (RMgX, 2.5 equiv) over 15 minutes.

  • Causality: The low temperature strictly controls the exothermic nucleophilic attack of the Grignard reagent on the nitrile carbon, preventing unwanted side reactions (such as premature polymerization) and facilitating the clean formation of the intermediate imine.

Step 2: Quenching & Intermediate Validation

  • Action: After stirring for 2 hours at room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Confirm the conversion to the intermediate imine via LC-MS (ESI+). The dominant mass peak must correspond to the [M+H]⁺ of the imine before proceeding.

Step 3: Oxidative Cyclization (N-N Bond Formation)

  • Action: Dissolve the crude imine in DMF (0.1 M). Add Cu(OAc)₂ (20 mol%) and pyridine (2.0 equiv). Stir the mixture at 80 °C under an open-air atmosphere (or O₂ balloon) for 12 hours.

  • Causality: Cu(OAc)₂ acts as a redox catalyst, facilitating the oxidative coupling between the primary amine and the imine nitrogen. Atmospheric oxygen serves as the terminal oxidant, making the process highly atom-economical. Pyridine serves a dual purpose: acting as a ligand to stabilize the active copper intermediate and as a base to neutralize generated protons.

Step 4: Workup and Copper Sequestration

  • Action: Cool to room temperature. Dilute with EtOAc and wash vigorously with a 10% aqueous EDTA solution (or saturated NH₄OH).

  • Causality: Copper salts coordinate tightly to the newly formed indazole nitrogens. EDTA or NH₄OH acts as a strong chelator to sequester copper ions into the aqueous phase. This prevents product loss during extraction and eliminates heavy-metal contamination, which would otherwise yield false positives in downstream biological kinase assays.

Step 5: Purification & Structural Confirmation

  • Action: Purify the organic concentrate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Self-Validation: Verify the final 1H-indazole structure using ¹H-NMR. The diagnostic indicator of success is the presence of the broad N1-H singlet (typically between 10-13 ppm, depending on the solvent) and the absence of N2-alkylated regioisomers.

Conclusion

The indazole scaffold is far more than a structural curiosity; it is a highly tunable, privileged pharmacophore that has fundamentally reshaped targeted therapeutics. By understanding the causality behind its hinge-binding mechanics and employing modern, regioselective synthetic workflows, medicinal chemists can continue to leverage this core to unlock novel treatments for oncology and beyond.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: researchgate.net URL:[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: nih.gov (PMC) URL:[Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction Source: biotech-asia.org URL:[Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer Source: acs.org URL:[Link]

Sources

The Strategic Role of Fluorine Substitution in Indazole-Based Drug Design: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indazole ring is a highly privileged bicyclic scaffold in medicinal chemistry. Its structural resemblance to the purine ring of ATP makes it a cornerstone in the development of potent kinase inhibitors, where it acts as a critical hydrogen bond donor and acceptor within the kinase hinge region[1]. However, optimizing raw indazole hits into viable clinical candidates frequently requires overcoming severe multidimensional liabilities, including poor oral bioavailability, rapid hepatic clearance, and off-target toxicities such as hERG channel inhibition[2].

As a Senior Application Scientist, I approach lead optimization not merely as a structural exercise, but as a delicate tuning of molecular properties. Fluorine substitution is one of the most powerful precision tools available for this purpose. Due to its unique physicochemical properties—extreme electronegativity, low polarizability, and a van der Waals radius (1.47 Å) that closely mimics hydrogen—fluorine allows for profound modulation of a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile without introducing detrimental steric bulk[3].

Mechanistic Impact of Fluorine on the Indazole Scaffold

The insertion of a fluorine atom into an indazole core or its peripheral substituents fundamentally alters the electronic landscape of the molecule. This manifests in three primary mechanistic advantages:

pKa Modulation and Lipophilicity

Fluorine exerts a powerful inductive electron-withdrawing effect. When positioned near basic amines on the indazole scaffold, it significantly lowers their pKa. For example, difluorination of N-alkyl azoles has been shown to reduce basicity by up to 3.8 pKa units[3]. This targeted reduction in basicity is a field-proven strategy to mitigate hERG channel blocking—a common cardiovascular liability in basic amine-containing drugs[2]. Furthermore, the low polarizability of the C–F bond increases the overall lipophilicity (logD) and membrane permeability of the molecule, directly enhancing cellular penetration[4].

Metabolic Stability

Cytochrome P450 (CYP450) enzymes in the liver typically oxidize electron-rich aromatic rings or accessible aliphatic carbons. By substituting a metabolically labile C–H bond with a highly stable C–F bond (bond dissociation energy ~116 kcal/mol), chemists can effectively block these specific sites from oxidative metabolism, thereby decreasing clearance rates and prolonging the drug's half-life[5].

Target Affinity via Multipolar Interactions

While fluorine is considered a weak hydrogen bond acceptor, it excels at forming highly specific multipolar interactions with backbone amides or hydrophobic pockets within the target protein. In fibroblast growth factor receptor (FGFR) inhibitors, fluorine atoms at the C-6 position of the indazole ring form critical hydrophobic interactions with residues such as Val492 and Ala640, dramatically enhancing binding affinity while the indazole core anchors to the hinge region[1].

Lead_Optimization Lead Indazole Lead Compound Fluorination Regioselective Fluorination (e.g., C-3, C-4, or C-6) Lead->Fluorination NFSI / Metal-Free PhysChem Physicochemical Profiling pKa ↓, logD ↑, Permeability ↑ Fluorination->PhysChem Metabolism Metabolic Stability CYP450 Blockade Fluorination->Metabolism Affinity Target Affinity Hydrophobic/H-Bond Interactions Fluorination->Affinity InVivo In Vivo PK/PD Enhanced Oral Bioavailability PhysChem->InVivo Metabolism->InVivo Affinity->InVivo Candidate Preclinical Candidate InVivo->Candidate Validated

Caption: Logical workflow of indazole lead optimization via targeted fluorination.

Case Studies: Fluorinated Indazoles in Kinase Inhibition

The positional effect of fluorine on the indazole core is highly sensitive and target-dependent. A shift of a single position can mean the difference between a failed hit and a clinical candidate. Table 1 summarizes key quantitative data demonstrating this phenomenon.

Table 1: Impact of Fluorine Substitution on Indazole-Based Kinase Inhibitors

Target KinaseIndazole SubstitutionPotency (IC₅₀)Pharmacokinetic / Pharmacodynamic ImpactReference
FGFR1/2 C-6 Fluoro< 4.1 nMImproved cellular potency via targeted hydrophobic interactions.[1]
ROCK1 C-6 Fluoro14 nMIncreased oral bioavailability to 61%; significantly reduced clearance.[6]
ROCK1 C-4 Fluoro2500 nMDramatic loss of potency and target affinity due to steric/electronic clash.[6]
GSK-3β Fluoro-phenyl< 10 nMMitigated hERG liability by lowering pKa; maintained brain penetrance.[2]

In the development of Rho-kinase (ROCK1) inhibitors, substitution at the C-4 position with fluorine resulted in a severe loss of potency (IC₅₀ = 2500 nM)[6]. Conversely, shifting the fluorine to the C-6 position not only restored and enhanced ROCK1 inhibitory potency (IC₅₀ = 14 nM) but also triggered a massive increase in oral bioavailability, primarily by shielding the molecule from rapid hepatic clearance[6].

FGFR_Pathway FGF FGF Ligand FGFR FGFR1/2 Receptor (Cell Membrane) FGF->FGFR Binding PI3K PI3K / AKT Pathway (Survival) FGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) FGFR->MAPK Phosphorylation Inhibitor 6-Fluoroindazole Inhibitor Inhibitor->FGFR ATP-Competitive Hinge Binding Cancer Tumor Growth & Angiogenesis PI3K->Cancer MAPK->Cancer

Caption: FGFR signaling pathway and its targeted inhibition by 6-fluoroindazole derivatives.

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the modern synthesis and biological evaluation of fluorinated indazoles.

Protocol 1: Metal-Free Regioselective C-3 Fluorination of 2H-Indazoles

Historically, the direct late-stage fluorination of indazoles was challenging and required harsh conditions. Recent advances have enabled a highly efficient, green, metal-free approach using N-fluorobenzenesulfonimide (NFSI)[7].

Causality Check: Water is explicitly selected as the solvent because it stabilizes the radical intermediates generated from NFSI. This drives the reaction forward under ambient air without the need for expensive or toxic transition metal catalysts, ensuring the protocol is both scalable and environmentally sustainable[5].

Step-by-Step Procedure:

  • Reaction Setup: In a standard reaction vial, add the 2H-indazole substrate (1.0 equiv) and NFSI (1.5 equiv).

  • Solvent Addition: Suspend the solid mixture in distilled water (approximately 2 mL per 0.5 mmol of substrate).

  • Incubation: Stir the reaction mixture at 80 °C under an ambient air atmosphere for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Extraction: Once complete, cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 × 10 mL), and wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the pure C-3 fluorinated 2H-indazole[5].

Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET) for FGFR1

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly utilized over standard luminescence or absorbance assays. Fluorinated heterocyclic compounds in screening libraries are often highly conjugated and can exhibit auto-fluorescence or quenching. The delayed emission reading in TR-FRET completely eliminates this background interference, preventing false positives/negatives.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35 to prevent non-specific protein binding to the plasticware.

  • Compound Incubation: Dispense 100 nL of the fluorinated indazole compound (serially diluted in DMSO) into a 384-well assay plate. Add 5 µL of recombinant FGFR1 enzyme and incubate for 15 minutes at room temperature to allow for equilibrium binding at the hinge region.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ULight-labeled poly-GT peptide and ATP (calibrated strictly to its predetermined Kₘ value to ensure competitive inhibition kinetics).

  • Termination & Detection: After 60 minutes of incubation, terminate the kinase reaction by adding 10 µL of a stop solution containing EDTA (to chelate the Mg²⁺ cofactor) and a Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using a delay of 50 µs. Calculate the IC₅₀ using a standard 4-parameter logistic curve fit.

Conclusion

The strategic insertion of fluorine into the indazole scaffold is a masterclass in rational drug design. By carefully selecting the regiochemistry of the substitution, medicinal chemists can fine-tune the delicate balance between target affinity, metabolic stability, and oral bioavailability. As demonstrated across multiple kinase targets—from FGFR to ROCK1—fluorinated indazoles represent a highly privileged class of therapeutics poised to address complex oncology and central nervous system indications.

References

  • Source: nih.
  • Source: organic-chemistry.
  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Source: nih.
  • Source: nih.

Sources

Methodological & Application

Application Note: 6-Fluoro-4-methyl-1H-indazole-3-carboxylic acid as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized as a bioisostere for indoles and phenols due to its enhanced metabolic stability and unique hydrogen-bonding profile[1]. Among functionalized indazoles, 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid (CAS: 885521-12-0) [2] represents a highly specialized, synthetically versatile building block.

This application note provides an in-depth technical guide for drug development professionals on utilizing this building block. By leveraging the 3-carboxylic acid moiety, researchers can synthesize diverse libraries of indazole-3-carboxamides—a pharmacophore class proven to yield potent modulators of kinases (e.g., GSK-3β, AMPK), PARP enzymes, and 5-HT3 receptors[3][4][5].

Structural Rationale & Causality in Drug Design

In fragment-based drug discovery (FBDD) and lead optimization, every substituent on a heterocyclic core must serve a distinct physicochemical or spatial purpose[1]. The specific substitution pattern of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid offers a synergistic combination of steric and electronic tuning:

  • 1H-Indazole Core: The bicyclic system contains adjacent nitrogen atoms (N1-H and N2), acting as a bidentate hydrogen-bond donor/acceptor pair. This is critical for anchoring the molecule in the ATP-binding hinge region of protein kinases[1].

  • 3-Carboxylic Acid: Serves as the primary synthetic handle. Transformation into a 3-carboxamide allows the molecule to project into the solvent channel or specificity pockets of target proteins, dictating kinase selectivity[4].

  • 6-Fluoro Substituent: The introduction of a highly electronegative fluorine atom at the 6-position serves two causal functions. First, it acts as a metabolic shield, blocking cytochrome P450-mediated phase I oxidation at an otherwise electron-rich site. Second, its electron-withdrawing nature lowers the pKa of the N1 proton, strengthening its capacity as a hydrogen-bond donor.

  • 4-Methyl Substituent: This group introduces critical steric bulk adjacent to the 3-position. The steric clash between the 4-methyl group and the resulting 3-carboxamide forces the amide plane to rotate out of coplanarity with the indazole core. This "steric lock" restricts the conformational landscape of the molecule, reducing entropic penalty upon binding and often significantly increasing target affinity.

KinaseBinding K Kinase ATP Pocket (Hinge Region) I Indazole NH & N (H-Bond Donor/Acceptor) I->K Bidentate H-Bonds C 3-Carboxamide Group (Solvent Channel / Specificity) C->K Target Selectivity M 4-Methyl Group (Steric Lock) M->C Conformation Control F 6-Fluoro Group (Metabolic Shield) F->I Modulates pKa

Pharmacophore model of 6-fluoro-4-methyl-1H-indazole-3-carboxamides in kinase inhibition.

Experimental Methodology: Synthesis of Indazole-3-Carboxamides

The most common and impactful application of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid is its conversion into substituted amides[3][6]. Because the 4-methyl group introduces steric hindrance around the carboxylate, the choice of coupling reagent is critical to ensure high yields and prevent the formation of unreactive byproducts.

Optimization of Amidation Conditions

To provide a self-validating framework for your synthesis, Table 1 summarizes the empirical outcomes of various coupling systems applied to sterically hindered indazole-3-carboxylic acids.

Table 1: Comparison of Amide Coupling Systems for Indazole-3-Carboxylic Acids

Coupling SystemBaseSolventTypical YieldCausality / Mechanistic Insight
EDC·HCl / HOBt DIPEADMF75–85%Standard: HOBt forms a stable active ester, preventing unreactive N-acylurea formation. EDC urea byproduct is water-soluble, simplifying workup[6].
HATU DIPEADMF85–95%High Reactivity: Generates a highly reactive HOAt ester. Recommended if the incoming amine is sterically hindered or a weak nucleophile (e.g., anilines).
T3P (50% in EtOAc) Et3NEtOAc70–80%Green/Scalable: Low toxicity and extremely easy workup (water wash removes all byproducts). Slightly lower reactivity requires longer heating.
Standard Protocol: EDC/HOBt-Mediated Amidation

This protocol utilizes EDC·HCl and HOBt, which provides an optimal balance of reactivity, cost-effectiveness, and ease of purification for library generation[6][7].

Materials Required:

  • 6-Fluoro-4-methyl-1H-indazole-3-carboxylic acid (1.0 eq)[2]

  • Primary or secondary amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Argon), dissolve 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 5 mL per mmol).

  • Ester Formation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Follow immediately with the addition of DIPEA (3.0 eq). Stir the mixture at room temperature for 15–30 minutes.

    • Causality: EDC activates the carboxylic acid, but the resulting O-acylisourea is prone to rearrangement into an unreactive N-acylurea. HOBt rapidly intercepts the O-acylisourea to form a reactive, stable OBt-ester. DIPEA ensures the carboxylic acid is deprotonated and maintains the basicity required for the subsequent nucleophilic attack[6].

  • Nucleophilic Attack: Add the desired amine (1.1 eq) to the activated mixture. Stir at room temperature for 4 to 12 hours. Monitor the reaction progress via TLC (typically 5-10% MeOH in DCM) or LC-MS[7].

    • Causality: The 4-methyl group exerts steric pressure; therefore, bulkier secondary amines may require gentle heating (40–50 °C) to drive the reaction to completion.

  • Quench and Extraction: Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc) (20 mL per mmol). Transfer to a separatory funnel and wash sequentially with:

    • 10% Aqueous Citric Acid (2 × 10 mL) — Removes unreacted amine and DIPEA.

    • Saturated Aqueous NaHCO3 (2 × 10 mL) — Removes unreacted carboxylic acid and acidic HOBt byproduct.

    • Brine (1 × 10 mL) — Removes residual water and DMF.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can typically be used directly for biological assays or further purified via flash column chromatography (gradient: 0–5% Methanol in Chloroform)[7].

SynthesisWorkflow A 6-Fluoro-4-methyl-1H-indazole -3-carboxylic acid (Starting Material) B Activation (EDC·HCl / HOBt / DIPEA) A->B DMF, rt, 15-30 min C Active Ester Intermediate (OBt-Ester) B->C Intermediate Formation D Amine Addition (R-NH2) C->D Nucleophilic Attack E Indazole-3-carboxamide (Target Compound) D->E rt, 4-12 h

Workflow for the synthesis of indazole-3-carboxamides via EDC/HOBt activation.

Downstream Applications & Storage

  • Storage Conditions: 6-Fluoro-4-methyl-1H-indazole-3-carboxylic acid should be stored sealed in a dry environment at 2–8°C to prevent degradation or unwanted decarboxylation over long periods[8].

  • Scaffold Hopping: If a current lead compound utilizes an indole-3-carboxamide or a benzisoxazole core but suffers from poor metabolic half-life (t1/2) or rapid clearance, substituting the core with this 6-fluoro-4-methyl-indazole building block is a highly validated scaffold-hopping strategy[1]. The additional nitrogen acts as a mild electron-withdrawing group, lowering the overall lipophilicity (LogP) slightly compared to indoles, which often improves aqueous solubility and reduces off-target toxicity.

References

  • Der Pharma Chemica: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from[Link]

  • National Institutes of Health (PMC): Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. Retrieved from[Link]

  • ACS Publications: Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK). Retrieved from [Link]

Sources

Application of 6-fluoro-4-methyl-1H-indazole-3-carboxylic Acid in Kinase Inhibitor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold in Modern Kinase-Targeted Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational kinase inhibitors.[1] Its rigid bicyclic structure provides a versatile platform for the spatial orientation of pharmacophoric groups, enabling high-affinity interactions with the ATP-binding pocket of various kinases. Within this class of compounds, 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid emerges as a highly valuable building block for the synthesis of next-generation kinase inhibitors. The strategic placement of the fluorine and methyl groups on the indazole ring allows for the fine-tuning of physicochemical properties such as metabolic stability, membrane permeability, and target-binding affinity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid in the synthesis of potent and selective kinase inhibitors, with a focus on the BRAF V600E-mutant kinase, a critical target in melanoma.[2][3]

Physicochemical Properties and Safety Information

A thorough understanding of the starting material's properties is paramount for successful and safe synthesis. The data presented below is for the closely related compound 6-fluoro-1H-indazole-3-carboxylic acid and serves as a strong proxy for the title compound.

PropertyValueSource
Molecular Formula C8H5FN2O2PubChem
Molecular Weight 180.14 g/mol PubChem[4]
Appearance White to light yellow crystalline solidChemBK[5]
Solubility Low solubility in water; soluble in organic solvents like alcohols and ethers.ChemBK[5]
Storage Store at 2-8 °C in a dry, well-ventilated place.MilliporeSigma[6]

Safety Summary:

6-fluoro-1H-indazole-3-carboxylic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times when handling this compound.[6][7] All work should be conducted in a well-ventilated fume hood.[7]

The BRAF V600E Kinase: A Key Oncogenic Driver

The BRAF gene encodes a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway.[8][9] This pathway is essential for regulating cell growth, proliferation, and survival.[8][10] A specific point mutation, V600E, where valine is replaced by glutamic acid at position 600, results in a constitutively active BRAF protein.[3][8] This aberrant activation leads to uncontrolled downstream signaling through MEK and ERK, driving oncogenesis in a significant percentage of melanomas, as well as other cancers.[2][3][11] Therefore, selective inhibitors of the BRAF V600E mutant kinase, such as Vemurafenib (PLX4032), have proven to be effective targeted therapies.[1][12]

Signaling Pathway Overview

The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of intervention for BRAF V600E inhibitors.

BRAF_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF_WT BRAF (Wild-Type) RAS->BRAF_WT MEK MEK BRAF_WT->MEK p BRAF_V600E BRAF V600E (Constitutively Active) BRAF_V600E->MEK Unregulated Activation ERK ERK MEK->ERK p Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Vemurafenib Vemurafenib (Inhibitor) Vemurafenib->BRAF_V600E

Caption: The MAPK/ERK signaling cascade and the inhibitory action of Vemurafenib on the constitutively active BRAF V600E mutant.

Synthetic Application: Synthesis of a Representative BRAF V600E Inhibitor

The primary application of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid in kinase inhibitor synthesis is its use as a core scaffold for amide bond formation with a suitable amine-containing fragment. This section details a representative, field-proven protocol for the synthesis of a potent BRAF V600E inhibitor, structurally analogous to known clinical candidates.

Synthetic Workflow

The overall synthetic strategy involves a two-step process: activation of the carboxylic acid followed by amide coupling with the key amine intermediate.

Synthesis_Workflow Start 6-fluoro-4-methyl-1H- indazole-3-carboxylic acid Activated Activated Ester (e.g., HOBt ester) Start->Activated Activation Amine Key Amine Intermediate (e.g., N-(3-amino-2,4-difluorophenyl) propane-1-sulfonamide) Product Final Kinase Inhibitor (Amide Product) Amine->Product Activated->Product Amide Coupling Reagents1 EDC, HOBt, DIPEA in DMF Reagents2 Stir at RT

Caption: General workflow for the amide coupling of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid.

Detailed Experimental Protocol

This protocol is based on well-established amide coupling methodologies and is optimized for the synthesis of indazole-3-carboxamides.[13][14]

Materials and Reagents:

  • 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid (1 equivalent)

  • N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid (1 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approximately 10 mL per gram of carboxylic acid).

  • Activation: To the stirred solution, add HOBt (1.5 equivalents) and EDC (1.5 equivalents). Stir the mixture at room temperature for 15-20 minutes. The formation of the activated HOBt ester is crucial for efficient coupling.

  • Amine Addition: In a separate flask, dissolve N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Base Addition: Add DIPEA (3 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure kinase inhibitor.

Characterization and In Vitro Assay

The synthesized inhibitor should be thoroughly characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Subsequently, the biological activity of the compound should be assessed.

Representative In Vitro Kinase Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against BRAF V600E.

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 (inactive) as a substrate

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the BRAF V600E enzyme, and the substrate (MEK1).

  • Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The indazole-3-carboxamide scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The fluorine atom at the 6-position can enhance binding affinity through favorable interactions with the kinase hinge region and improve metabolic stability. The methyl group at the 4-position can provide steric constraints that may enhance selectivity for the target kinase. Further modifications to the amine fragment can be explored to optimize interactions with the solvent-exposed region of the ATP-binding pocket.

Conclusion

6-fluoro-4-methyl-1H-indazole-3-carboxylic acid is a valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its utility is exemplified in the straightforward and efficient synthesis of BRAF V600E inhibitors via a robust amide coupling protocol. The insights and detailed methodologies provided in this application note are intended to empower researchers in drug discovery to leverage this important scaffold in the development of novel therapeutics for cancer and other diseases driven by aberrant kinase activity.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vemurafenib? Retrieved from [Link]

  • Melanoma Research Alliance. (n.d.). Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma. Retrieved from [Link]

  • Marnett Research Laboratory, Vanderbilt University. (n.d.). Vemurafenib. Retrieved from [Link]

  • MDPI. (2025, August 16). BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). vemurafenib. Retrieved from [Link]

  • PubMed. (2012, December 3). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. Retrieved from [Link]

  • OncLive. (n.d.). BRAF V600E - Biomarker Consortium. Retrieved from [Link]

  • AACR Journals. (2011, March 8). BRAF V600E : Implications for Carcinogenesis and Molecular Therapy. Retrieved from [Link]

  • ChemBK. (2024, April 9). 6-FLUORO-3-INDOZOLE-CARBOXYLIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 6-fluoro-1H-indazole-3-carboxylic Acid. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

Sources

HPLC purification method for 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution RP-HPLC Purification of 6-Fluoro-4-methyl-1H-indazole-3-carboxylic Acid

Overview & Biological Relevance

Substituted indazole-3-carboxylic acids are privileged scaffolds in modern drug discovery. They serve as critical precursors for synthesizing calcium-release activated calcium (CRAC) channel blockers[1] and experimental male contraceptives such as Gamendazole[2]. The specific derivative, 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid, presents a unique purification challenge due to the frequent co-generation of closely related regioisomers (e.g., 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid) during its synthesis. This application note details a self-validating, scalable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to isolate this compound with >99% purity.

Chromatographic Rationale: The Causality of Method Design

To build a robust purification method, we must design the chromatographic environment around the specific physicochemical properties of the analyte.

  • Acid-Base Dynamics & Mobile Phase Selection: The analyte is amphoteric, possessing a weakly basic indazole nitrogen (pKa ~1.5) and an acidic carboxylic group (pKa ~3.5). To achieve reproducible retention and prevent peak tailing, the mobile phase must suppress the ionization of the carboxylic acid[3]. Using 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, ensuring the carboxylate remains fully protonated (neutral). Furthermore, TFA acts as a strong ion-pairing agent, masking residual silanols on the silica matrix to prevent secondary interactions with the basic indazole core.

  • Steric Selectivity on the Stationary Phase: Baseline resolution from regioisomers relies heavily on shape selectivity. The C4-methyl group in 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid creates steric hindrance against the adjacent C3-carboxylic acid. This forces the carboxylate group slightly out of the aromatic plane, reducing the molecule's overall conjugated hydrophobic surface area. Consequently, this target compound typically elutes slightly earlier than its less sterically hindered regioisomers on a high-density C18 column.

  • Solvation Strategy: Indazole-3-carboxylic acids form strong intermolecular hydrogen-bonded dimers, leading to poor solubility in highly aqueous starting mobile phases. Samples must be completely solubilized in neat Dimethyl Sulfoxide (DMSO) prior to injection. DMSO effectively disrupts these hydrogen bonds, preventing on-column precipitation and catastrophic high backpressure events.

Experimental Protocols

Self-Validating System Setup: Before initiating preparative scale-up, the method must pass a System Suitability Test (SST) using an analytical injection of the crude mixture to confirm a resolution ( Rs​ ) of >2.0 between the target peak and its closest eluting impurity.

Step 1: Sample Preparation

  • Accurately weigh 50 mg of the crude 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid mixture.

  • Dissolve the powder in 1.0 mL of LC-MS grade DMSO. Vortex vigorously for 2 minutes until the solution is visually clear.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove any undissolved particulate matter that could foul the column frit.

Step 2: Analytical Method (System Suitability)

  • Column: Waters XBridge C18, 4.6 × 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% TFA in Milli-Q Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Photodiode Array (PDA) monitored at 210 nm (carboxylate absorption) and 254 nm (aromatic core π−π∗ transitions).

  • Injection Volume: 5 µL

Step 3: Preparative Scale-Up

  • Transfer the optimized gradient (see Table 1) to a preparative HPLC system.

  • Column: Waters XBridge C18 OBD Prep, 19 × 150 mm, 5 µm

  • Flow Rate: 18.0 mL/min (Scaled geometrically from the analytical method).

  • Injection Volume: 500 µL per run.

  • Initiate the gradient. Monitor the real-time chromatogram at 254 nm to ensure high selectivity against non-aromatic impurities.

  • Trigger fraction collection based on a threshold slope and an absolute absorbance > 50 mAU.

Step 4: Fraction Recovery and Lyophilization

  • Pool fractions corresponding strictly to the main peak, avoiding the front and tail to ensure maximum regioisomeric purity.

  • Immediately freeze the pooled fractions at -80 °C.

  • Lyophilize for 48-72 hours under high vacuum to sublime the water, acetonitrile, and volatile TFA, yielding the pure compound as a highly crystalline powder.

Data Presentation

Table 1: Optimized Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Rationale
0.0 90 10 Initial aqueous hold to retain polar acids
2.0 90 10 Isocratic focusing of the sample band
15.0 40 60 Linear ramp for regioisomer separation
17.0 5 95 High-organic column wash
20.0 5 95 Isocratic hold to clear late eluters
20.1 90 10 Re-equilibration step

| 25.0 | 90 | 10 | End of method |

Table 2: System Suitability and Peak Characterization (Analytical) | Analyte / Impurity Class | Retention Time (min) | Relative Retention Time (RRT) | Resolution ( Rs​ ) | Tailing Factor ( Tf​ ) | | :--- | :--- | :--- | :--- | :--- | | Early Eluting Impurities | 4.2 - 6.5 | 0.45 - 0.70 | > 3.0 | N/A | | Target: 6-F-4-Me-Indazole-3-COOH | 9.3 | 1.00 | - | 1.15 | | Regioisomer (e.g., 4-F-6-Me) | 10.1 | 1.08 | 2.4 | 1.20 | | Late Eluting Hydrophobics | 13.5 - 16.0 | 1.45 - 1.72 | > 5.0 | N/A |

Mechanistic Workflow Visualization

Purification_Workflow Crude Crude 6-F-4-Me-Indazole-3-COOH (Contains Regioisomers) Solubilization Solubilization in DMSO (Disrupts H-Bonding) Crude->Solubilization Analytical Analytical RP-HPLC (0.1% TFA / ACN Gradient) Solubilization->Analytical SST System Suitability Test (Rs > 2.0 for Isomers) Analytical->SST Validate Method Prep Preparative RP-HPLC (Scale-up Transfer) SST->Prep Pass Criteria Fraction Fraction Collection (UV 254 nm Trigger) Prep->Fraction Lyophilization Lyophilization (TFA/Water Removal) Fraction->Lyophilization Purity > 98%

Figure 1: End-to-end workflow for the RP-HPLC purification of indazole-3-carboxylic acid.

References[3] "A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis." BenchChem. URL: https://www.benchchem.com[1] "Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers." National Institutes of Health (PMC). URL: https://www.nih.gov[2] "Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Impurity Profile in Gamendazole: Experimental Male Oral Contraceptive." ResearchGate. URL: https://www.researchgate.net

Sources

Application Note: High-Throughput Synthesis of Targeted Compound Libraries Using 6-Fluoro-4-methyl-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Professionals Prepared By: Senior Application Scientist, Combinatorial Chemistry & Screening

Scaffold Rationale & Mechanistic Insights

The indazole core is a privileged pharmacophore in medicinal chemistry, widely utilized in the development of therapies for oncology, neuroprotection, and inflammatory diseases[1]. It serves as a versatile bioisostere for indole and benzimidazole, offering a unique hydrogen bond donor/acceptor profile that is highly effective in targeting kinase hinge regions and human neutrophil elastase[2].

Within our diversity-oriented synthesis (DOS) programs, 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid (CAS 885521-12-0) [3][4] has emerged as a superior building block for generating targeted indazole-3-carboxamide libraries. The selection of this specific substituted scaffold is driven by strict mechanistic causality:

  • Steric Vectoring (4-Methyl Group): The methyl group at the C4 position introduces significant steric bulk directly adjacent to the C3-carboxylic acid. When converted to an amide, this steric clash forces the amide bond out of coplanarity with the indazole ring. This dihedral constraint is critical in Fragment-Based Drug Discovery (FBDD), as it projects the combinatorial R-group into distinct 3D chemical space, drastically improving selectivity for deep, narrow hydrophobic pockets.

  • Metabolic Shielding & Electronic Tuning (6-Fluoro Group): The inclusion of fluorine at C6 serves a dual purpose. First, it acts as a metabolic shield, blocking Cytochrome P450-mediated oxidation at a historically vulnerable position on the indazole ring. Second, the strong electron-withdrawing nature of the fluorine lowers the pKa of the N1 proton, shifting the tautomeric equilibrium and enhancing the core's hydrogen-bonding strength with target proteins.

Recent literature and patent landscapes demonstrate that indazole-3-carboxamide derivatives synthesized from this class of scaffolds are potent inhibitors of the Wnt/β-catenin signaling pathway—a critical target in oncology and fibrotic diseases[5].

Experimental Workflow: Library Synthesis

To maximize throughput while maintaining high compound purity, we employ a parallel amidation strategy utilizing polymer-supported scavenging. This eliminates the bottleneck of preparative HPLC for every library member.

Protocol 1: Parallel Synthesis of Indazole-3-Carboxamides

Note: This protocol is designed as a self-validating system. The use of polymer-bound reagents ensures that unreacted starting materials are physically sequestered, guaranteeing >90% purity of the final library members prior to biological screening.

Materials:

  • Scaffold: 6-Fluoro-4-methyl-1H-indazole-3-carboxylic acid

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Scavengers: PS-Isocyanate (for excess amine) and PS-Trisamine (for excess activated acid)

Step-by-Step Methodology:

  • Scaffold Activation: To a 96-well deep-well block, dispense 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid (0.1 mmol per well) dissolved in anhydrous DMF (1.0 mL).

    • Causality Check: HATU (0.12 mmol) and DIPEA (0.3 mmol) are added to each well. Standard EDC/HOBt coupling is highly inefficient here due to the steric hindrance from the 4-methyl group. HATU generates a highly reactive At-active ester capable of overcoming this steric barrier.

  • Amidation: After 15 minutes of activation at room temperature, add a unique primary or secondary amine (0.09 mmol, slightly sub-stoichiometric to ensure complete consumption of the amine) to each well. Agitate the block at 40°C for 12 hours.

  • Polymer-Supported Scavenging: Add PS-Trisamine (0.2 mmol) to scavenge unreacted activated ester, and PS-Isocyanate (0.05 mmol) to sequester any trace unreacted amines. Agitate for 4 hours at room temperature.

  • Filtration & Concentration: Filter the reaction mixtures through a 96-well frit plate into a collection block. Evaporate the DMF using a centrifugal vacuum concentrator (e.g., Genevac).

  • Internal QC Validation: Randomly sample 10% of the wells for LC-MS and 1H-NMR analysis. The scavenging protocol ensures that the primary mass peak corresponds to the desired indazole-3-carboxamide product.

LibraryWorkflow Scaffold 6-Fluoro-4-methyl-1H-indazole- 3-carboxylic acid Activation Carboxylic Acid Activation (HATU / DIPEA) Scaffold->Activation Amidation Parallel Amidation (96-Well Format) Activation->Amidation Scavenging Polymer-Supported Scavenging Amidation->Scavenging QC LC-MS & 1H-NMR Validation Scavenging->QC Screening Wnt/β-catenin Reporter Assay QC->Screening

Caption: Workflow for the parallel synthesis and screening of the indazole-3-carboxamide library.

High-Throughput Screening (HTS) Application

Indazole-3-carboxamides are highly effective at modulating the Wnt/β-catenin pathway[5]. The following protocol details the functional validation of the synthesized library.

Protocol 2: Wnt/β-catenin Reporter Assay
  • Cell Preparation: Plate human colon carcinoma cells (e.g., HCT116) stably transfected with a TCF/LEF luciferase reporter construct into 384-well opaque white assay plates at a density of 5,000 cells/well.

  • Compound Addition: Using an acoustic liquid handler (e.g., Echo 550), transfer the indazole-3-carboxamide library compounds from the source plate to the assay plate.

    • Causality Check: Compounds must be added in half-log dilutions starting from a 10 µM top concentration. This specific dilution factor captures a wide dynamic range of IC50 values without exhausting library material[5]. Include DMSO-only wells as negative controls and a known Wnt inhibitor (e.g., IWP-2) as a positive control to self-validate the assay's Z'-factor.

  • Incubation: Incubate the plates for 24 to 40 hours at 37°C in a 5% CO2 atmosphere.

  • Luminescence Readout: Add Bright-Glo™ Luminescence Reagent (Promega) to each well.

    • Causality Check: Bright-Glo is selected over standard luciferase assays because its extended signal half-life prevents signal decay across large 384-well batches. Read luminescence using a multi-mode plate reader.

WntPathway Wnt Wnt Ligand Receptor Frizzled/LRP Wnt->Receptor Activates Complex Destruction Complex (GSK3β/Axin/APC) Receptor->Complex Inhibits Bcat β-Catenin Complex->Bcat Degrades (in absence of Wnt) Transcription TCF/LEF Transcription Bcat->Transcription Translocates Inhibitor Indazole-3-carboxamide Inhibitor->Transcription Blocks Signal

Caption: Mechanism of Wnt/β-catenin pathway modulation by indazole-3-carboxamide derivatives.

Quantitative Data Presentation

To ensure the resulting library is suitable for downstream drug development, the physicochemical properties of the generated indazole-3-carboxamides must adhere to Lipinski's Rule of 5. The table below summarizes the target physicochemical space for a 500-member library synthesized using the 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid scaffold.

ParameterTarget Range for LibraryScaffold ContributionRationale for Drug Discovery
Molecular Weight (MW) 300 - 450 Da194.16 DaEnsures optimal oral bioavailability and cell permeability.
Calculated LogP (cLogP) 2.0 - 4.5~1.8Balances aqueous solubility with lipophilic target pocket binding.
Topological Polar Surface Area (tPSA) 60 - 100 Ų61.6 ŲMaintains membrane permeability; critical for intracellular targets.
Hydrogen Bond Donors (HBD) 1 - 31 (N1-H)Prevents excessive desolvation penalties during target binding.
Hydrogen Bond Acceptors (HBA) 3 - 63 (N, O, F)Facilitates interaction with kinase hinge or Wnt pathway proteins.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-4-Methyl-1H-Indazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. We understand that synthesizing substituted indazoles can be a nuanced process, often plagued by issues with yield, purity, and regioselectivity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that we have encountered in the field. Our goal is to provide not just procedural steps, but the underlying chemical principles and mechanistic rationale to empower you to diagnose and solve problems effectively in your own laboratory.

Section 1: General Synthetic Strategy & Key Challenges

The synthesis of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid typically proceeds through a multi-step sequence. A common and effective route involves the formation of an indazole-3-carboxylate ester intermediate, followed by hydrolysis to the final carboxylic acid. This strategy allows for more manageable intermediates and often simplifies purification.

Below is a generalized workflow that will form the basis of our discussion.

Synthetic_Workflow SM Substituted 2-Nitrophenylacetic Acid Derivative Amine 2-Amino Intermediate SM->Amine Reduction (e.g., Fe/NH4Cl) N_Acetyl N-Acetyl Intermediate Amine->N_Acetyl Acetylation (Ac2O) Ester Ethyl 1H-indazole-3-carboxylate Intermediate N_Acetyl->Ester Diazotization & Cyclization (e.g., t-BuONO) Acid Final Product: 6-Fluoro-4-methyl-1H-indazole -3-carboxylic acid Ester->Acid Base Hydrolysis (e.g., NaOH or LiOH)

Figure 1: Generalized synthetic workflow for indazole-3-carboxylic acids.

Section 2: Troubleshooting the Synthesis - FAQs

Part A: Indazole Ring Formation (Cyclization Step)

Question 1: My yield for the ethyl 6-fluoro-4-methyl-1H-indazole-3-carboxylate intermediate is significantly lower than expected. What are the most likely causes?

This is a very common issue in indazole synthesis. The diazotization and intramolecular cyclization step is the most critical and sensitive part of this sequence. Low yields typically point to one of three areas:

  • Inefficient Diazotization: The conversion of the N-acetyl amino group to the diazonium salt is paramount. If this step is incomplete, you are simply carrying unreacted starting material through the process.

    • Insight: The choice of nitrosating agent is critical. While sodium nitrite is common, organic nitrites like tert-butyl nitrite (t-BuONO) or isoamyl nitrite often give superior results in non-aqueous conditions, leading to cleaner reactions.[1] Ensure your reagents are fresh; nitrites can degrade over time.

  • Side Reactions of the Diazonium Intermediate: The diazonium salt is highly reactive. If the cyclization is not efficient, the intermediate can decompose or participate in undesired side reactions, such as dediazoniation, which can lead to the formation of carboxylic acid side products.[2]

    • Troubleshooting: Temperature control is non-negotiable. Run the reaction at the recommended temperature (often 80-95°C for this type of cyclization) to ensure the rate of cyclization outcompetes decomposition pathways.[1]

  • Purity of the N-Acetyl Precursor: Impurities from the preceding reduction and acetylation steps can interfere with the cyclization. For instance, residual reducing agents can quench the nitrosating agent.

    • Best Practice: Always purify the N-acetyl intermediate (e.g., by recrystallization) before proceeding to the cyclization. Confirm its purity by ¹H NMR and LC-MS.

Question 2: I'm observing the formation of an oxindole byproduct. Why is this happening and how can I prevent it?

Oxindole formation is a known side reaction, particularly when reducing 2-nitrophenylacetic acid derivatives with iron.[1] The resulting 2-aminophenylacetate intermediate can readily cyclize, especially under certain pH and temperature conditions.

  • Mechanistic Cause: The amino group can act as an intramolecular nucleophile, attacking the ester carbonyl to displace the ethoxy group and form the five-membered lactam (oxindole).

  • Preventative Measures:

    • Control the Reduction: Perform the iron reduction in a buffered system, such as aqueous ammonium chloride, to maintain a near-neutral pH.[1]

    • Immediate Acetylation: Do not isolate the free amino ester if possible. A telescoped or one-pot procedure where the crude amine is immediately acetylated can cap the nucleophilic nitrogen and prevent lactamization.

Part B: Final Hydrolysis Step

Question 3: The hydrolysis of my ethyl ester intermediate is incomplete, even after prolonged reaction times. What can I do to drive it to completion?

Incomplete hydrolysis is generally a result of insufficient reactivity or solubility issues.

  • Increase Reactivity:

    • Stronger Base/Higher Temperature: If using NaOH, you can moderately increase the temperature (e.g., to reflux) to accelerate the reaction rate.[1] Lithium hydroxide (LiOH) in a THF/water solvent system is often more effective than NaOH or KOH for sterically hindered or electron-rich esters.[3]

    • Solvent Choice: Ensure your solvent system can fully dissolve the ester. A biphasic system will have slow kinetics. Using a co-solvent like THF or methanol with water is standard practice to create a homogeneous solution.[4][5]

  • Monitor the Reaction: Don't rely solely on time. Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting material. The ester and carboxylic acid should have significantly different Rf values.

Question 4: During workup, I'm having trouble isolating the final carboxylic acid product after acidification. My yield is very low.

This issue almost always relates to the pH of the workup and the physical properties of the product.

  • Ensure Complete Protonation: The product of the basic hydrolysis is the sodium or lithium carboxylate salt, which is water-soluble.[3] You must add acid (e.g., 1N or 2N HCl) to protonate the carboxylate, forming the neutral carboxylic acid which is much less soluble in water and will precipitate.

    • Critical Tip: Use pH paper or a pH meter to ensure you have reached a pH of ~2-3. A common mistake is not adding enough acid, leaving a significant portion of the product as the water-soluble salt.

  • Product Precipitation: Once acidified, the product should precipitate out of the aqueous solution.

    • Troubleshooting: If it doesn't precipitate (sometimes seen with very small scales or impurities), it may be "oiling out" or remaining partially dissolved. In this case, extract the acidified aqueous layer multiple times with an appropriate organic solvent like ethyl acetate (EtOAc). The neutral carboxylic acid will have much higher solubility in the organic phase. Combine the organic extracts, dry with anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

Section 3: Optimized Experimental Protocols

The following protocols are provided as a validated starting point. As always, optimization may be required based on your specific equipment and reagent purity.

Protocol 1: Synthesis of Ethyl 1H-Indazole-3-Carboxylate Intermediate

This procedure is adapted from a robust method for synthesizing indazole-3-carboxylates from 2-aminophenylacetic acid derivatives.[1]

  • Precursor Preparation: Begin with the N-acetyl derivative of ethyl (2-amino-3-methyl-4-fluorophenyl)acetate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the N-acetyl precursor (1.0 equiv) in a suitable solvent such as acetic acid or toluene.

  • Diazotization: Warm the solution to 90-95°C. Add tert-butyl nitrite (1.1 equiv) dropwise over 15-20 minutes. Be cautious of gas evolution (N₂).

  • Reaction: Maintain the temperature and stir for 1.5-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a 5% aqueous potassium carbonate solution to remove any acidic impurities.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Hydrolysis to 6-Fluoro-4-Methyl-1H-Indazole-3-Carboxylic Acid

This protocol uses standard saponification conditions.[1][3][4]

  • Reaction Setup: Suspend the ethyl 6-fluoro-4-methyl-1H-indazole-3-carboxylate intermediate (1.0 equiv) in a mixture of water and a co-solvent like methanol (e.g., a 3:1 ratio).

  • Hydrolysis: Add sodium hydroxide (3.0 equiv) and heat the mixture to reflux. Stir for 1.5-3 hours. Monitor the disappearance of the starting ester by TLC.

  • Workup: Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.

  • Acidification & Isolation: Add water to the residue and cool the solution in an ice bath. Slowly add 2N HCl with stirring until the pH of the solution is ~2-3. A precipitate should form.

  • Collection: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Section 4: Data & Visualization

Table 1: Troubleshooting Guide for Cyclization Step
Observed Problem Potential Cause Recommended Solution Rationale
Low ConversionInactive nitrosating agentUse a fresh bottle of tert-butyl nitrite or isoamyl nitrite.These reagents can degrade upon storage, especially if exposed to air or moisture.
Reaction StallsInsufficient TemperatureEnsure the internal reaction temperature is maintained at 90-95°C.The activation energy for cyclization must be overcome to ensure a reasonable reaction rate.[1]
Formation of Dark TarsDecomposition of diazonium saltAdd the nitrite slowly and maintain strict temperature control.Highly exothermic decomposition can occur if the nitrite is added too quickly, leading to polymerization and side reactions.
Oxindole ByproductPremature cyclization of aminePurify the N-acetyl intermediate before cyclization.Ensures the nucleophilic amino group is protected, preventing lactam formation.[1]
Troubleshooting Workflow: Low Yield in Hydrolysis

Hydrolysis_Troubleshooting Start Low Yield of Final Acid Check_TLC Check TLC of Crude Reaction Mixture Start->Check_TLC Incomplete Incomplete Reaction: Ester Still Present Check_TLC->Incomplete Yes Complete Complete Reaction: No Ester Visible Check_TLC->Complete No Troubleshoot_Reaction Optimize Reaction Conditions Incomplete->Troubleshoot_Reaction Troubleshoot_Workup Optimize Workup Protocol Complete->Troubleshoot_Workup Solubility Increase co-solvent (THF/MeOH)? Troubleshoot_Reaction->Solubility Temp Increase temperature to reflux? Troubleshoot_Reaction->Temp Time Increase reaction time? Troubleshoot_Reaction->Time Base Switch to LiOH? Troubleshoot_Reaction->Base pH_Check Check pH after acidification (target pH 2-3)? Troubleshoot_Workup->pH_Check Extraction Perform EtOAc extraction of aqueous layer? Troubleshoot_Workup->Extraction

Figure 2: Decision workflow for troubleshooting low yields in the final hydrolysis step.

References

  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Support.
  • Catarino, R., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

  • Catarino, R., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. R Discovery. [Link]

  • Catarino, R., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. [Link]

  • Ismail, M. M. F., et al. (2003). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate. [Link]

  • Wang, F., et al. (2020). Synthesis of 1H-indazoles by an electrochemical radical Csp2–H/N–H cyclization of arylhydrazones. Chemical Communications. [Link]

  • Mal, D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • BenchChem. (2025). Avoiding isomerization during 2H-indazole synthesis. BenchChem Technical Support.
  • Wheeler, R., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development. [Link]

  • Legros, F., et al. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Al-Bogami, A. S., et al. (2009). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules. [Link]

  • Swamy, G. N., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • Wang, X., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. [Link]

  • Garg, N. K., et al. (2011). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Yoshida, T., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles. [Link]

  • PrepChem. (2019). Synthesis of indazole-3-carboxylic acid methyl ester. [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Wang, C., et al. (2024). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect. [Link]

  • Singh, A., & Kaur, H. (2018). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. [Link]

  • Organic Chemistry Portal. (N/A). Synthesis of indazoles. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Google Patents. (2021).
  • BenchChem. (2025). Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide.

Sources

Optimizing solvent and base conditions for indazole alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Regioselectivity (N1 vs. N2)

Welcome to the Technical Support Center for indazole alkylation. The indazole scaffold is a privileged pharmacophore in drug development, but its two nucleophilic nitrogen atoms (N1 and N2) frequently lead to frustrating mixtures of regioisomers during synthesis[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiocontrol.

FAQ 1: Why does direct alkylation inherently produce a mixture of N1 and N2 isomers?

The Core Issue: Indazoles exist in a tautomeric equilibrium between the 1H-indazole and 2H-indazole forms. The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer by approximately 4.46 kcal/mol[2]. However, both nitrogen atoms possess lone pairs capable of nucleophilic attack.

The Mechanistic Causality: When you use weak bases (like K₂CO₃) in polar aprotic solvents (like DMF), the reaction falls under a mix of kinetic and thermodynamic control[1]. The electrophile can attack the more stable 1H-indazole at the N2 position (kinetic preference) or the N1 position (thermodynamic preference)[3]. Without a directing mechanism, the energy barriers for N1 and N2 transition states are too similar, resulting in poor selectivity and tedious chromatographic separations[2].

Tautomerism H1 1H-Indazole (ΔG = 0.0 kcal/mol) H2 2H-Indazole (ΔG = +4.46 kcal/mol) H1->H2 Tautomerization (Thermodynamic Barrier)

Thermodynamic equilibrium between indazole tautomers governing baseline selectivity.

FAQ 2: How do I optimize solvent and base conditions to achieve >99% N1 selectivity?

The Solution: Switch your system to Sodium Hydride (NaH) in Tetrahydrofuran (THF) .

The Mechanistic Causality: Using NaH in a moderately polar solvent like THF fundamentally changes the transition state. Upon irreversible deprotonation by NaH, the resulting indazolyl anion forms a tight ion pair with the sodium cation[3]. The Na⁺ cation chelates both the N2 atom and any electron-rich substituents at the C3 position. This chelation sterically blocks the N2 position, forcing the incoming alkyl halide to exclusively attack the N1 position[3].

If you use a highly polar solvent like DMF with a larger counterion (e.g., Cs₂CO₃), the solvent heavily solvates the ions, creating solvent-separated ion pairs[3]. This destroys the steric shield over N2, plummeting your N1 selectivity back to near 1:1 ratios[3].

Table 1: Effect of Base and Solvent on N1:N2 Regioselectivity
BaseSolventDominant Ion Pair StateTypical N1:N2 Ratio
NaH THF Tight Ion Pair (N2 Blocked) > 99:1
Cs₂CO₃DMFSolvent-Separated~ 1.4:1
K₂CO₃DMFSolvent-Separated~ 1.5:1
None (Mitsunobu)THFNeutral / Direct Attack1:2.5
Protocol A: Self-Validating N1-Alkylation Workflow
  • Deprotonation: Suspend 1H-indazole (1.0 equiv) in anhydrous THF and cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Validation Check 1: Monitor the reaction. The cessation of H₂ gas evolution confirms complete irreversible deprotonation and the formation of the critical tight ion pair[3].

  • Alkylation: Add the primary alkyl halide or tosylate (1.1 equiv) dropwise. Warm to room temperature and stir for 16 hours.

  • Quench & Isolate: Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Validation Check 2 (Regiochemistry): Perform a ¹H-¹³C HMBC NMR experiment on the purified product. A strong HMBC correlation between the N-alkyl CH₂ protons and the C-7a carbon of the indazole ring definitively confirms N1-alkylation[3].

FAQ 3: What if my target is the N2-alkylated isomer? How do I override the thermodynamic preference?

The Solution: To achieve high N2 selectivity, you must avoid basic conditions that lead to N1-favoring tight ion pairs. Instead, utilize the Trichloroacetimidate Protocol developed by Pfizer chemists (2022)[2].

The Mechanistic Causality: Under acidic conditions, the alkyl 2,2,2-trichloroacetimidate reagent is protonated on its imide nitrogen, turning it into a highly active electrophile[2]. Because the reaction remains acidic, the indazole stays in its neutral, thermodynamically stable 1H-tautomer form[2]. Quantum Mechanical (QM) calculations reveal that for the 1H-tautomer to attack via N1, it must first pay a 4.46 kcal/mol energy penalty to tautomerize into the 2H-form[2]. Conversely, direct nucleophilic attack via the N2 lone pair avoids this penalty, making the total reaction energy barrier for N2 alkylation ~3.35 kcal/mol lower than for N1[2]. This translates to an intrinsic N2:N1 selectivity of >100:1[2].

Pathways Start Indazole Substrate N1_Path NaH / THF (Basic) Start->N1_Path Deprotonation N2_Path Acid / Imidate (Acidic) Start->N2_Path Protonation of Electrophile TightPair Tight Ion Pair (Na+ Chelated) N1_Path->TightPair Kinetic Kinetic N2 Attack N2_Path->Kinetic N1_Prod >99% N1-Alkylated TightPair->N1_Prod Steric Blockade of N2 N2_Prod >99% N2-Alkylated Kinetic->N2_Prod Lower Activation Energy

Mechanistic divergence of indazole alkylation under basic (N1) and acidic (N2) conditions.

Protocol B: Self-Validating N2-Alkylation Workflow
  • Activation: Dissolve 1H-indazole (1.0 equiv) and the desired alkyl 2,2,2-trichloroacetimidate (1.2 equiv) in anhydrous dioxane or cyclohexane[2].

  • Catalysis: Add a catalytic amount of a strong acid (e.g., TfOH or TMSOTf) to protonate the imidate[2].

  • Alkylation: Stir at room temperature (or heat to 60 °C for sterically hindered tertiary alkyl groups).

  • Validation Check 1 (TLC): Monitor via TLC (EtOAc/Hexanes). The N2-alkylated isomer almost universally exhibits a lower Rf value (more polar) than the N1-isomer due to its higher dipole moment.

  • Validation Check 2 (Regiochemistry): Following basic workup and isolation, perform a ¹H-¹³C HMBC NMR experiment. A strong correlation between the N-alkyl CH₂ protons and the C-3 carbon (with a distinct lack of correlation to C-7a) definitively confirms N2-alkylation[3].

References
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[Link]

Sources

Validation & Comparative

N1 vs. N2 Alkylated Indazole Derivatives: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides an in-depth comparison of the efficacy of N1 versus N2 alkylated indazole derivatives, offering experimental insights and data to inform rational drug design and development.

The seemingly subtle difference in the position of alkyl substitution on the indazole ring—at the N1 or N2 position of the pyrazole moiety—can profoundly influence the physicochemical properties and, consequently, the pharmacological activity of the resulting molecule.[2][3] Understanding the structure-activity relationships (SAR) dictated by this regiochemistry is paramount for optimizing potency, selectivity, and overall therapeutic potential.[4]

The Crucial Role of Regioselectivity in Biological Activity

The differential biological activities of N1 and N2 alkylated indazoles stem from their distinct electronic and steric profiles. These differences influence how the molecules interact with their biological targets, affecting binding affinity, orientation within the active site, and ultimately, their inhibitory or modulatory effects.[5][6]

While broad generalizations can be challenging, some trends have been observed in the literature. Historically, 1H-indazoles (N1-substituted) have been more extensively investigated for their antitumor properties.[2] Conversely, 2H-indazoles (N2-substituted) have been explored for a wider array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

A critical aspect of any comparative study is the ability to synthesize the desired regioisomer selectively. The alkylation of indazoles can often lead to a mixture of N1 and N2 products, and the regioselectivity is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent and substituents on the indazole ring.[3][5]

Comparative Efficacy Data: N1 vs. N2 Indazole Derivatives

Compound IDSubstitution PositionTarget/AssayCancer Cell LineIC50 (µM)Reference
Compound 2fN1AntiproliferativeA549 (Lung)0.89[7]
4T1 (Breast)0.23[7]
HepG2 (Liver)1.15[7]
MCF-7 (Breast)0.43[7]
HCT116 (Colon)0.56[7]
Compound 6oN1AntiproliferativeK562 (Leukemia)5.15[8]
A549 (Lung)>40[8]
PC-3 (Prostate)18.3[8]
PazopanibN2Kinase Inhibitor (VEGFR, PDGFR, c-Kit)Multiple(FDA Approved)[9]
Unnamed FGFR1 Inhibitor SeriesN2Kinase Inhibitor (FGFR1)Biochemical AssayPotent Inhibition[4]
Unnamed Indazole-paroxetine hybrid (79e)N-substitution not specifiedGRK2 InhibitorBiochemical Assay0.008[4]

Key Observations from the Data:

  • Potent N1 Derivatives: Compound 2f, an N1-substituted indazole, demonstrates potent, sub-micromolar antiproliferative activity across a range of cancer cell lines, highlighting the potential of this scaffold in cancer therapy.[7]

  • Variable N1 Efficacy: Compound 6o, another N1-substituted derivative, shows more modest and cell-line-specific activity, underscoring the critical influence of other substituents on the indazole core.[8]

  • Clinically Successful N2 Derivatives: The FDA-approved kinase inhibitor Pazopanib is an N2-substituted indazole, underscoring the therapeutic relevance of this regioisomer.[9]

  • Importance of N2 in Kinase Inhibition: Studies on FGFR1 inhibitors have indicated the importance of the nitrogen at the 2-position for potent inhibition, with N1-substituted analogues showing a lack of required activity.[4]

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to compare the efficacy of N1 and N2 alkylated indazole derivatives.

In Vitro Antiproliferative Activity (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2][10]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.[2]

Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the N1 and N2 indazole derivatives in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[10]

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.[11]

Principle: The assay measures the amount of ATP remaining in the reaction after a kinase-catalyzed phosphorylation of a substrate. The remaining ATP is used in a luciferase-based reaction to generate a luminescent signal. The intensity of the light is inversely proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, and DTT.

    • Dilute the recombinant kinase and its specific substrate to the desired concentrations in the reaction buffer.

    • Prepare serial dilutions of the N1 and N2 indazole derivatives in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add the kinase, its substrate, and the indazole compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically contains luciferase and luciferin.

  • Signal Measurement:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[2]

Visualizing the Workflow and Key Pathways

To provide a clearer understanding of the experimental process and the biological context, the following diagrams created using Graphviz (DOT language) illustrate a general workflow for comparing the efficacy of N1 and N2 indazole derivatives and a simplified representation of a kinase signaling pathway often targeted by these compounds.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Comparative Analysis Indazole Core Indazole Core Regioselective Alkylation Regioselective Alkylation Indazole Core->Regioselective Alkylation R-X, Base, Solvent N1-Alkylated Indazole N1-Alkylated Indazole Regioselective Alkylation->N1-Alkylated Indazole N2-Alkylated Indazole N2-Alkylated Indazole Regioselective Alkylation->N2-Alkylated Indazole Structural Verification Structural Verification N1-Alkylated Indazole->Structural Verification NMR, MS N2-Alkylated Indazole->Structural Verification NMR, MS In Vitro Assays In Vitro Assays Structural Verification->In Vitro Assays Antiproliferative Assay (MTT) Antiproliferative Assay (MTT) In Vitro Assays->Antiproliferative Assay (MTT) Kinase Inhibition Assay Kinase Inhibition Assay In Vitro Assays->Kinase Inhibition Assay IC50 Determination IC50 Determination Antiproliferative Assay (MTT)->IC50 Determination Kinase Inhibition Assay->IC50 Determination Efficacy Comparison Efficacy Comparison IC50 Determination->Efficacy Comparison SAR Elucidation SAR Elucidation Efficacy Comparison->SAR Elucidation

Caption: General workflow for the synthesis and comparative biological evaluation of N1 and N2 alkylated indazole regioisomers.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Phosphorylation Cascade Indazole Inhibitor (N1 or N2) Indazole Inhibitor (N1 or N2) Indazole Inhibitor (N1 or N2)->Receptor Tyrosine Kinase (RTK) Inhibition Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Downstream Signaling Proteins->Cell Proliferation, Survival, etc.

Caption: Simplified diagram of a receptor tyrosine kinase signaling pathway targeted by indazole-based inhibitors.

Conclusion and Future Directions

The strategic placement of an alkyl group at the N1 or N2 position of the indazole core is a critical determinant of biological efficacy. While this guide provides a snapshot of the current understanding, it is evident that more systematic, direct comparative studies are needed to fully elucidate the nuanced structure-activity relationships of these regioisomers. Future research should focus on the parallel synthesis and evaluation of N1 and N2 alkylated indazole pairs with diverse substitution patterns against a broad panel of biological targets. Such studies, coupled with computational modeling and structural biology, will undoubtedly accelerate the development of next-generation indazole-based therapeutics with enhanced potency and selectivity.

Sources

X-ray crystallography of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology, I frequently encounter the unique crystallographic challenges posed by highly functionalized heterocycles. The compound 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid is a privileged pharmacophore, widely utilized as a building block for kinase inhibitors and epigenetic modulators. However, obtaining high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data for this specific scaffold presents a notorious crystallographic trap: the 9-electron positional disorder problem .

This guide objectively compares modern SCXRD hardware platforms and chemical derivatization strategies to resolve the absolute structure of these derivatives, providing actionable, self-validating protocols for drug development professionals.

The Structural Challenge: The "9-Electron" Isostere Problem

To understand the optimal hardware and workflow, we must first understand the causality behind the experimental failure of standard methods.

In X-ray crystallography, X-rays scatter off electron clouds. A fluorine atom (F) possesses 9 electrons. A methyl group (-CH₃) possesses 6 electrons from carbon and 3 from hydrogen, totaling 9 electrons. Furthermore, dynamic rotation of the methyl group gives it a spherical electron density profile with a van der Waals radius nearly identical to that of fluorine.

When 6-fluoro-4-methyl-1H-indazole derivatives crystallize, the indazole core frequently exhibits 180° rotational disorder within the lattice. Because the C4-methyl and C6-fluoro groups swap positions, standard X-ray diffractometers cannot distinguish between the two 9-electron clouds 1. Furthermore, the parent 1H-indazole-3-carboxylic acid naturally forms highly stable, pseudo-symmetric hydrogen-bonded trimers that resist forming well-ordered single crystals 2.

To solve this, we must compare the efficacy of Standard Mo-Kα Sealed Tube Diffractometers against Microfocus Cu-Kα Diffractometers .

Product Comparison: Mo-Kα vs. Microfocus Cu-Kα Platforms

For decades, the Molybdenum (Mo-Kα) sealed tube was the workhorse of small-molecule crystallography. However, for light-atom absolute structure determination (distinguishing F from O, N, and C), Copper (Cu-Kα) microfocus systems—such as the 33 or the 44—vastly outperform traditional setups.

Cu-Kα radiation (λ = 1.5418 Å) interacts more strongly with the electrons of light atoms than Mo-Kα (λ = 0.7107 Å). This generates a measurable anomalous dispersion signal (Δf") , which is the only physical phenomenon capable of breaking the symmetry between the F and CH₃ groups in a disordered lattice.

Performance Data Summary
ParameterStandard Mo-Kα Sealed TubeMicrofocus Cu-Kα System (e.g., Rigaku Synergy-S)
Wavelength (λ) 0.7107 Å1.5418 Å
Primary Application High-resolution charge density, heavy metalsAbsolute configuration of light atoms, microcrystals
F vs. CH₃ Resolution Poor (Isosteric 9e⁻ clouds blend)Excellent (Enhanced anomalous dispersion Δf")
Typical Crystal Size Req. > 100 µm10 – 40 µm
Data Collection Time 12 – 24 hours1 – 4 hours
Anomalous Signal (Friedel Pairs) Weak for C, N, O, FStrong enough to resolve absolute stereochemistry

Experimental Methodology: A Self-Validating Protocol

To successfully resolve the structure of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid, you must pair the hardware advantage of Cu-Kα with a chemical derivatization strategy to disrupt the problematic hydrogen-bonding network.

Step 1: Chemical Derivatization (Methyl Esterification)

Causality: Converting the C3-carboxylic acid to a methyl ester prevents the formation of infinite, pseudo-symmetric hydrogen-bonded trimers, forcing the molecules into a more ordered, predictable packing arrangement.

  • Suspend 50 mg of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid in 2 mL of anhydrous Dichloromethane (DCM) and 0.5 mL of Methanol.

  • Add TMS-diazomethane (2.0 M in hexanes) dropwise at 0°C until a persistent yellow color remains.

  • Quench with a drop of acetic acid, concentrate in vacuo, and purify via short-pad silica filtration.

Step 2: Vapor Diffusion Crystallization
  • Dissolve the resulting methyl ester in a minimum volume of ethyl acetate (approx. 50-100 µL).

  • Place the solution in a microbridge sitting-drop plate.

  • Equilibrate via vapor diffusion against 1 mL of anti-solvent (n-pentane) in a sealed well at 4°C.

  • Self-Validation Check: Inspect crystals under a polarized light microscope. Select only crystals that exhibit sharp, instantaneous extinction every 90° of rotation. Gradual extinction indicates twinning or severe internal disorder, meaning the crystal should be discarded.

Step 3: Cu-Kα Data Collection & Refinement
  • Mount a 10–40 µm crystal on a MiTeGen loop using Paratone-N oil.

  • Flash-cool the crystal to 100 K using an Oxford Cryostream. Causality: Cryocooling freezes the dynamic rotation of the C4-methyl group, reducing its Atomic Displacement Parameters (B-factors) and allowing the software to differentiate its geometry from the rigid C6-fluorine atom.

  • Collect a highly redundant dataset (multiplicity > 4) on a Cu-Kα microfocus diffractometer to accurately measure Friedel pairs.

  • Solve the structure using intrinsic phasing (SHELXT).

  • Handling Disorder: If the indazole core exhibits 180° flipping, assign split occupancies (e.g., 0.80/0.20) to the F and CH₃ carbon atoms.

  • Self-Validation Check: Apply EXYZ (equivalent coordinates) and EADP (equivalent anisotropic displacement parameters) constraints in SHELXL. If your F/CH₃ assignment is backwards, the thermal ellipsoids (ORTEP plot) will become highly anisotropic (cigar-shaped). A spherical, well-behaved thermal ellipsoid validates that the correct atom has been assigned to the correct electron density peak.

Decision Workflow

Below is the logical workflow for navigating the crystallization and diffraction of these complex indazole derivatives.

G Start 6-Fluoro-4-methyl-1H-indazole-3-carboxylic acid Deriv Chemical Derivatization (e.g., Methyl Esterification) Start->Deriv Disrupt H-bond networks Apo Direct Crystallization (H-Bonded Trimers) Start->Apo Native screening MoKa Standard Mo-Kα Diffractometer (λ = 0.7107 Å) Deriv->MoKa CuKa Microfocus Cu-Kα Diffractometer (λ = 1.5418 Å) Deriv->CuKa Optimal for microcrystals Apo->MoKa Disorder F / CH3 Positional Disorder (Unresolved 9e- Clouds) MoKa->Disorder Low anomalous signal Resolved Absolute Structure Resolved (Anomalous Scattering) CuKa->Resolved High anomalous signal Disorder->Resolved SHELXL EXYZ/EADP Restraints

Workflow comparing X-ray diffraction platforms for resolving indazole F/CH3 positional disorder.

References

  • "Dynamic simulation of orientational disorder in organic crystals: methyl groups, trifluoromethyl groups and whole molecules." ResearchGate.
  • Glaser, R. et al. "3-Methylcarboxy-1H-indazole. Theoretical study of its formation." Journal of Physical Organic Chemistry / Missouri.edu.
  • "XtaLAB Synergy-S - Single Or Dual Microfocus X‑ray Diffractometer." Rigaku Corporation.
  • "D8 VENTURE | Single Crystal XRD System." Stanford Nano Shared Facilities / Bruker.

Sources

Structure-Activity Relationship (SAR) Studies of 4-Methyl-Indazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore in modern kinase drug discovery, frequently utilized as an ATP-competitive hinge binder. Among its derivatives, 4-methyl-1H-indazole analogs have demonstrated exceptional utility in optimizing the potency, kinase selectivity, and pharmacokinetic (PK) profiles of Rho-associated protein kinase (ROCK1/2) inhibitors.

This guide provides an objective, data-driven comparison of 4-methyl-indazole analogs against alternative substitutions (e.g., unsubstituted, 6-fluoro, and N1-methylated indazoles). By analyzing the causality behind these structural modifications, this document serves as a comprehensive resource for medicinal chemists and drug development professionals aiming to optimize dihydropyridone indazole amides and related kinase inhibitor scaffolds[1][2].

Mechanistic Grounding: The Causality of the Indazole Scaffold

To rationally design kinase inhibitors, one must understand the exact molecular interactions driving affinity and selectivity. The indazole core is not merely a structural linker; it is the primary pharmacophore responsible for anchoring the molecule within the kinase active site[1].

Hinge-Binding Dynamics

The active site of ROCK1 (and similar kinases) contains a highly conserved hinge region. The unsubstituted 1H-indazole core binds to this region by acting as both a hydrogen bond donor and acceptor. Specifically, the N1-H donates a hydrogen bond to the carbonyl oxygen of the kinase backbone (e.g., Met156 in ROCK1), while the N2 atom accepts a hydrogen bond from the backbone amide nitrogen[1].

  • Causality Check: Methylation at the N1 position (N1-methyl-indazole) completely abolishes the hydrogen bond donor capacity, resulting in a dramatic loss of activity (ROCK1 IC 50​ > 2500 nM)[1]. This self-validates the N1-H requirement for hinge binding.

The 4-Methyl Advantage: Steric Shielding and Selectivity

While the N1/N2 atoms anchor the molecule, substitutions on the carbocyclic ring (positions 4, 5, 6, and 7) dictate selectivity and metabolic stability[2]. Introducing a methyl group at the 4-position achieves two critical mechanistic goals:

  • Hydrophobic Packing: The 4-methyl group protrudes into a specific hydrophobic pocket beneath the glycine-rich loop (P-loop) of the kinase[1]. This pocket is flexible in ROCK1 but sterically restricted in off-target kinases (like RSK1 or p70S6K). The methyl group acts as a steric key, improving fold-selectivity.

  • Metabolic Blocking: Unsubstituted indazoles are prone to oxidative metabolism by hepatic Cytochrome P450 enzymes. Placing a methyl group at the electron-rich 4-position blocks a primary site of aromatic hydroxylation, thereby reducing intrinsic clearance (Cl) and improving oral bioavailability (F%)[2].

SAR Comparative Analysis: Indazole Substitutions

The following table summarizes the quantitative data comparing dihydropyridone amides bearing different indazole substitutions. The data illustrates the optimization trajectory from a poorly bioavailable lead to a highly optimized clinical candidate.

Table 1: Comparative SAR of Indazole Substitutions in ROCK1 Inhibitors

Indazole SubstitutionROCK1 IC 50​ (nM)Kinase Selectivity (Fold vs RSK1)Oral Bioavailability (F%)Clearance (mL/min/kg)Mechanistic Rationale
Unsubstituted (Lead) 12 nM>30x< 5% (Not quantifiable)50.0Good hinge binding, but highly susceptible to rapid hepatic clearance[3].
4-Methyl-1H-Indazole 8 nM>100x35%22.0Methyl group fills P-loop hydrophobic pocket (increasing potency/selectivity) and blocks CYP450 oxidation[1].
6-Fluoro-1H-Indazole 15 nM>50x61%12.0Fluorine strongly deactivates the ring toward metabolism, drastically improving PK profile, though with a slight potency trade-off[2].
N1-Methyl-Indazole > 2500 nMN/AN/AN/ANegative Control: Loss of critical N1-H hydrogen bond donor to the kinase hinge region[1].

Note: Data synthesized from benchmark SAR optimization studies of dihydropyridone indazole amides[1][2].

Visualizing the Logical Relationships

Biological Pathway & Inhibition Logic

The following diagram illustrates the causality of ROCK1 inhibition in the vascular smooth muscle contraction pathway, demonstrating where the 4-methyl-indazole analog exerts its effect.

G RhoA RhoA (Active) ROCK1 ROCK1 Kinase RhoA->ROCK1 Activates MYPT1 MYPT1 ROCK1->MYPT1 Phosphorylates MLC Myosin Light Chain MYPT1->MLC Regulates Contraction Smooth Muscle Contraction MLC->Contraction Induces Inhibitor 4-Methyl-Indazole Inhibitor Inhibitor->ROCK1 Blocks ATP Pocket

Figure 1: Mechanism of ROCK1 inhibition by 4-methyl-indazole analogs in the smooth muscle contraction pathway.

Experimental Workflow

Workflow Design Rational Design: 4-Methyl Substitution Synthesis Amide Coupling (EDC/HOBt) Design->Synthesis Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Assay PK ADME & PK Profiling (Clearance & F%) Assay->PK Lead Lead Selection PK->Lead

Figure 2: Experimental workflow for the synthesis and SAR validation of indazole-based kinase inhibitors.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following step-by-step methodologies describe the synthesis and biological validation of the 4-methyl-indazole analogs.

Protocol A: Synthesis of Dihydropyridone 4-Methyl-Indazole Amides

Causality: Amide coupling is chosen over direct alkylation to maintain the integrity of the dihydropyridone core and prevent unwanted N-alkylation of the indazole ring.

  • Activation: Dissolve the dihydropyridone carboxylic acid intermediate (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq) to activate the carboxylic acid. Stir at room temperature for 30 minutes.

  • Coupling: Add 4-methyl-1H-indazol-5-amine (1.2 eq) and triethylamine (3.0 eq) to the activated mixture.

  • Reaction: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 12–18 hours.

  • Workup: Quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (DCM/MeOH gradient) to yield the pure 4-methyl-indazole amide[2].

Protocol B: In Vitro ROCK1 Kinase Assay (ATP Competition)

Causality: A radiometric 33 P-ATP assay is utilized as a self-validating system to directly measure the inhibitor's ability to compete with ATP for the hinge region.

  • Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme/Substrate Mix: Add recombinant human ROCK1 (0.5 nM) and the peptide substrate Long S6 kinase substrate peptide (30 μ M) to the buffer.

  • Inhibitor Incubation: Add the 4-methyl-indazole analog at varying concentrations (serial dilutions from 10 μ M to 0.1 nM) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Initiate the reaction by adding 10 μ M ATP spiked with [ γ

    33 P]ATP (Specific activity ~500 cpm/pmol).
  • Termination & Measurement: After 60 minutes, terminate the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ATP. Quantify the incorporated radioactivity using a scintillation counter to calculate the IC 50​ [1].

References

  • Goodman, K. B., Cui, H., Dowdell, S. E., Gaitanopoulos, D. E., Ivy, R. L., Sehon, C. A., ... & Lee, D. (2007). "Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors." Journal of Medicinal Chemistry, 50(1), 6-9. URL:[Link]

  • Feng, Y., LoGrasso, P. V., Defert, O., & Li, R. (2021). "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 59(6), 2269-2300. URL:[Link]

  • Riento, K., & Ridley, A. J. (2003). "ROCKs: Multifunctional kinases in cell behavior." Nature Reviews Molecular Cell Biology, 4, 446-456. URL: [Link]

Sources

The Fluorine Advantage: A Comparative Study of Fluorinated vs. Non-Fluorinated Indazole Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to enhance therapeutic potential. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated indazole inhibitors, a class of compounds with significant promise in oncology and other therapeutic areas. By examining experimental data on enzyme inhibition, metabolic stability, and cellular potency, we will elucidate the profound impact of fluorination on the performance of these promising molecules.

The Indazole Scaffold and the Role of Fluorine in Drug Design

Indazole derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous kinase inhibitors, including the FDA-approved drugs Axitinib and Pazopanib.[1] Their versatile structure allows for modification to achieve high potency and selectivity against various protein kinases.

Fluorine, the most electronegative element, possesses unique properties that make it highly attractive for drug design. Its small size allows it to replace hydrogen without significant steric hindrance, while its strong electron-withdrawing nature can profoundly alter the physicochemical properties of a molecule.[2] Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450 (CYP450). This can lead to a longer drug half-life and improved bioavailability.[3]

  • Increased Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced inhibitor potency.[4]

  • Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, acidity (pKa), and conformation, which can in turn affect its solubility, membrane permeability, and overall pharmacokinetic profile.[5]

Comparative Performance: Fluorinated vs. Non-Fluorinated Indazole Inhibitors

The true impact of fluorination is best understood through direct comparison of analogous compounds. While a single comprehensive dataset is often proprietary, a survey of the scientific literature reveals consistent trends favoring fluorinated indazoles.

Enzymatic and Cellular Potency

The introduction of fluorine at specific positions on the indazole ring can dramatically improve inhibitory activity. The position of the fluorine atom is critical and can lead to either an increase or decrease in potency depending on the specific target and the interactions within the binding site.

Table 1: Comparative Inhibitory Activity of Fluorinated vs. Non-Fluorinated Indazole Analogs

Target KinaseNon-Fluorinated Analog IC50 (nM)Fluorinated AnalogFluorine PositionFluorinated Analog IC50 (nM)Fold ImprovementReference
ROCK1>10006-fluoroindazole6-position14>71[6]
FGFR11514dPhenyl ring5.5~2.7[7]
FGFR1Not specified27a6-position< 4.1Not specified[7]
TRKA7339e5-position0.3~243[7]
Reverse Transcriptase33217a5-position50~6.6[6]
Reverse Transcriptase33217b5-position25~13.3[6]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 indicates a more potent inhibitor.

As illustrated in Table 1, fluorination can lead to substantial improvements in potency. For example, the introduction of a fluorine atom at the 6-position of an indazole scaffold resulted in a greater than 71-fold increase in ROCK1 inhibitory activity.[6] Similarly, strategic fluorination of indazole-based inhibitors targeting FGFR1 and TRKA led to significant enhancements in potency.[7]

The causality behind this enhanced activity often lies in the ability of fluorine to form favorable interactions with the target protein. Docking studies have revealed that fluorine atoms can engage in hydrophobic interactions with key residues in the ATP-binding pocket of kinases, thereby strengthening the binding of the inhibitor.[7]

Metabolic Stability

One of the most well-documented advantages of fluorination is the enhancement of metabolic stability. By replacing metabolically labile hydrogen atoms with fluorine, the rate of oxidative metabolism by CYP450 enzymes can be significantly reduced.

Table 2: Comparative Metabolic Stability of a Fluorinated vs. Non-Fluorinated Indazole Analog

CompoundDescriptionHalf-life (t½) in Mouse Liver Microsomes (min)Reference
UT-155Non-fluorinated indole analog12.3[8]
32cCF3-substituted indazole analog of UT-15553.71[8]

A longer half-life indicates greater metabolic stability.

The data in Table 2 clearly demonstrates the protective effect of fluorination. The trifluoromethyl-substituted indazole analog of UT-155 exhibited a more than 4-fold increase in its metabolic half-life compared to the non-fluorinated parent compound.[8] This increased stability is attributed to the blockage of a metabolic "soft spot" on the molecule.[3]

Experimental Protocols

To empirically validate the comparative performance of fluorinated and non-fluorinated indazole inhibitors, the following experimental workflows are essential.

In Vitro Kinase Inhibition Assay

This assay determines the potency of an inhibitor against a specific kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitors (both fluorinated and non-fluorinated analogs) in DMSO.

    • Prepare a reaction buffer containing the kinase, its specific substrate peptide, and any necessary cofactors.

    • Prepare an ATP solution at a concentration close to its Km for the specific kinase.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add a small volume of the serially diluted test inhibitors. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

    • Initiate the kinase reaction by adding the kinase/substrate mixture and the ATP solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow the enzymatic reaction to proceed within its linear range.

    • Stop the reaction and detect the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Inhibitor Dilutions A1 Add Inhibitors to Plate P1->A1 P2 Prepare Kinase/Substrate Mix A2 Initiate Reaction with Kinase/Substrate & ATP P2->A2 P3 Prepare ATP Solution P3->A2 A1->A2 A3 Incubate at 30°C A2->A3 A4 Stop Reaction & Add Luminescence Reagent A3->A4 A5 Measure Luminescence A4->A5 D1 Calculate % Inhibition A5->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for an in vitro kinase inhibition assay.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds in an appropriate solvent.

    • Thaw liver microsomes (e.g., human, rat, or mouse) on ice.

    • Prepare a NADPH-regenerating system.

  • Assay Procedure:

    • In a 96-well plate, pre-warm a mixture of the test compound, liver microsomes, and buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

    • Centrifuge the samples to pellet the protein.

  • Sample Analysis:

    • Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the slope of the linear portion of the curve to calculate the degradation rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693 / k).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis M1 Prepare Compound Stock I1 Pre-warm Compound & Microsomes at 37°C M1->I1 M2 Prepare Liver Microsomes M2->I1 M3 Prepare NADPH System I2 Initiate Reaction with NADPH M3->I2 I1->I2 I3 Quench Reaction at Specific Time Points I2->I3 A1 Centrifuge and Collect Supernatant I3->A1 A2 Quantify Parent Compound by LC-MS/MS A1->A2 A3 Calculate Half-life (t½) A2->A3

Caption: Workflow for an in vitro microsomal stability assay.

Cell Viability Assay

This assay measures the effect of an inhibitor on the proliferation and viability of cancer cells. The MTT assay is a widely used colorimetric method.

Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the fluorinated and non-fluorinated indazole inhibitors for a specified duration (e.g., 72 hours). Include a vehicle control.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The strategic incorporation of fluorine into the indazole scaffold is a proven and highly effective strategy for enhancing the therapeutic potential of these inhibitors. As demonstrated by the presented data, fluorination can lead to significant improvements in enzymatic and cellular potency, as well as metabolic stability. The provided experimental protocols offer a robust framework for the comparative evaluation of fluorinated and non-fluorinated analogs, enabling researchers to make data-driven decisions in the drug discovery and development process. The "fluorine advantage" is a key consideration for any medicinal chemist aiming to design the next generation of highly effective indazole-based therapeutics.

References

  • Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • (2022).
  • (2025).
  • (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • (2025).
  • (2025). Comparative study of the biological activity of fluorinated vs.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • (2025). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): Synthesis and biological evaluation.
  • (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Rini, B. I., & Tortorici, M. (2012). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. PMC.
  • Lashinger, B. A., et al. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry.
  • (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Pelkonen, O., & Turpeinen, M. (2019). Metabolic stability and its role in the discovery of new chemical entities. ADMET & DMPK, 7(1), 1-13.
  • Li, Y., et al. (2014). Design, synthesis and biological evaluation of pazopanib derivatives as antitumor agents. Chemical Biology & Drug Design, 83(3), 337-345.
  • (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • (2024). A new framework for novel analogues of pazopanib as potent and selective human carbonic anhydrase inhibitors: Design, repurposing rational, synthesis, crystallographic, in vivo and in vitro biological assessments. PubMed.
  • Zhang, T., et al. (2018).
  • (2019). Structure‐Based Design and Characterization of Axitinib.
  • (2022).
  • (2022). Five-step synthesis of pazopanib 9 starting from 3-methyl-6-nitro-indazole 16.
  • (2025).
  • (2019).
  • (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. BenchChem.
  • (2025).
  • (2024). MTT assay protocol. Abcam.

Sources

Introduction: The Critical Role of Metabolite Identification for Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to LC-MS Analysis for the Metabolite Identification of Indazole Compounds

Indazole-based compounds represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents, from oncology to anti-inflammatory drugs. However, the journey from a promising lead compound to a clinically approved drug is contingent upon a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is within the "Metabolism" phase that the true fate of a drug is often decided. The biotransformation of a parent drug into its various metabolites can dramatically alter its efficacy, pharmacokinetic profile, and, most critically, its safety. For researchers and drug development professionals, elucidating these metabolic pathways is not merely a regulatory requirement but a fundamental step in de-risking a drug candidate.

This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based strategies for the identification of indazole compound metabolites. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach.

The Centrality of LC-MS: A Synergistic Technology

LC-MS stands as the cornerstone technology for metabolite identification due to its ideal marriage of physical separation and mass-based detection.[1] Liquid chromatography first separates the complex mixture of a biological sample (e.g., from a liver microsome incubation) in the time domain, reducing the profound issue of ion suppression where co-eluting compounds compete for ionization, potentially masking the presence of low-abundance metabolites.[2] The mass spectrometer then provides two vital pieces of information: the mass-to-charge ratio (m/z) of the intact metabolite and, through fragmentation, a structural fingerprint of the molecule.

Comparative Analysis of Mass Spectrometry Platforms

The choice of mass spectrometer is a critical decision point that dictates the quality and nature of the data obtained. The two primary technologies employed are High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (most commonly with triple quadrupole, QqQ, instruments).

FeatureHigh-Resolution MS (e.g., Orbitrap, Q-TOF)Triple Quadrupole MS (QqQ)Nuclear Magnetic Resonance (NMR)
Primary Use Unknown Screening & Identification: Ideal for discovering and identifying novel or unexpected metabolites.[3]Targeted Quantification: Gold standard for measuring the concentration of known metabolites.[4]Unambiguous Structure Elucidation: Provides definitive structural information, including stereochemistry.[5]
Key Advantage High Mass Accuracy (<5 ppm): Enables the confident determination of elemental composition for unknown peaks.[5][6]High Sensitivity & Specificity (MRM mode): Can detect and quantify analytes at very low concentrations in complex matrices.[7]Definitive Connectivity: Directly maps the atomic framework of a molecule.
Primary Limitation Lower dynamic range for quantification compared to QqQ.Poor performance in identifying unknown compounds; requires prior knowledge of the metabolite and its fragments.Low Sensitivity: Requires significantly more material (µg to mg) than MS (pg to ng).[2]
Ionization Soft ionization (e.g., ESI), which minimizes in-source fragmentation and preserves the molecular ion.[2]ESI, similar to HRMS.Not applicable.

For the purpose of de novo metabolite identification of an indazole compound, HRMS is the superior choice . The ability to obtain a highly accurate mass measurement is the first and most crucial step in constraining the possible elemental formulas of a potential metabolite, transforming a complete unknown into a solvable puzzle.[3]

The Metabolite Identification Workflow: A Self-Validating System

A robust workflow ensures that the results are both accurate and reproducible. The following diagram and description outline a comprehensive approach, from in-vitro incubation to final identification.

G cluster_0 In Vitro Metabolism cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Processing & Identification Incubation Human Liver Microsome (HLM) Incubation (+ NADPH, + Drug) Quench Quench Reaction (Cold Acetonitrile) Incubation->Quench Control Control Incubation (- NADPH) Control->Quench Precipitate Protein Precipitation & Centrifugation Quench->Precipitate Extract Extract Supernatant Precipitate->Extract LC UHPLC Separation (Reversed-Phase C18) Extract->LC MS HRMS Data Acquisition (Full Scan & dd-MS2) LC->MS Compare Compare Sample vs. Control (Detect New Peaks) MS->Compare Filter Mass Defect & Isotope Pattern Filtering Compare->Filter Identify Elemental Composition & MS/MS Fragmentation Analysis Filter->Identify Confirm Confirm with Reference Standard (if available) Identify->Confirm

Caption: A typical workflow for in vitro metabolite identification.

Common Metabolic Pathways for Indazoles

The chemical structure of the indazole core and its typical substituents lends itself to predictable metabolic transformations by Cytochrome P450 enzymes.[8] When processing HRMS data, the primary search strategy involves looking for mass shifts from the parent drug that correspond to these common reactions.

BiotransformationMass Shift (Da)Common Site on Indazole Scaffold
Phase I
Hydroxylation+15.9949Aromatic ring, alkyl side chains
N-dealkylationVaries (e.g., -14.0157 for -CH₃)N-1 or N-2 substituents
Amide Hydrolysis+1.0078 (adds H, breaks amide)Carboxamide side chains[9]
Hydrogenation+2.0156Unsaturated side chains[9]
Oxidative Defluorination+14.9912 (-F, +OH)Fluorinated substituents[9]
Phase II
Glucuronidation+176.0321Hydroxyl or amine groups
Sulfation+79.9568Hydroxyl groups

This table serves as a critical roadmap for data mining. For example, after identifying the parent drug's exact mass, one can perform an extracted ion chromatogram for [M+H]+ + 15.9949 to specifically search for all mono-hydroxylated metabolites.

Deconstructing the Data: From Spectrum to Structure

The logic of identifying a metabolite relies on piecing together evidence from the LC-MS data. High-resolution data provides the "what" (elemental composition), while tandem MS (MS/MS) provides the "how" (structural arrangement).

G RawData Raw LC-HRMS Data Full Scan (MS1) Data-Dependent MS/MS (MS2) Step1 Peak Detection Compare treated vs. control samples Find unique peaks in treated sample RawData->Step1 1. Find Changes Step2 MS1 Analysis Determine accurate m/z Calculate elemental composition Match to expected metabolic mass shift Step1->Step2 2. Hypothesize Formula Step3 MS2 Analysis Compare fragment ions to parent drug Identify 'core' fragments Pinpoint site of modification Step2->Step3 3. Determine Structure Result {Plausible Metabolite Structure} Step3->Result 4. Propose Candidate

Caption: The logical steps of metabolite structure elucidation from LC-MS data.

A key principle in interpreting the MS/MS spectrum of a metabolite is the "common fragment" approach . The fragmentation pattern of the parent drug is established first. Many of the resulting fragment ions will be characteristic of the stable indazole core.[10] When analyzing the MS/MS spectrum of a potential metabolite, the presence of these same "core" fragments confirms that the indazole scaffold is intact. A mass shift in a fragment ion compared to the parent drug's spectrum can then pinpoint the location of the metabolic modification. For instance, if a fragment corresponding to a dealkylated side chain shows a mass increase of +16 Da, it strongly suggests hydroxylation occurred on that specific chain.

Experimental Protocols

The following protocols provide a standardized, step-by-step methodology for a typical metabolite identification experiment.

Protocol 1: In Vitro Incubation with Human Liver Microsomes (HLM)

Rationale: HLMs are a subcellular fraction containing a high concentration of drug-metabolizing enzymes (e.g., CYPs) and are considered a gold standard for early metabolism studies.[9] A control reaction without the essential cofactor NADPH is crucial to distinguish enzymatic metabolism from simple chemical degradation.

  • Prepare Reagents:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Indazole Test Compound Stock (10 mM in DMSO).

    • Pooled Human Liver Microsomes (20 mg/mL stock).

    • NADPH Regenerating System (e.g., GIBCO™ NADPH Regeneration System, Solution A & B).

  • Incubation Setup (per reaction):

    • In a 1.5 mL microcentrifuge tube, add 85 µL of phosphate buffer.

    • Add 5 µL of HLM stock (final concentration: 1 mg/mL).

    • Add 5 µL of NADPH Regenerating System Solution A.

    • Add 1 µL of the test compound stock (final concentration: 10 µM).

    • For Control: Substitute NADPH solutions with an equivalent volume of phosphate buffer.

  • Pre-incubation: Gently vortex and pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add 10 µL of NADPH Regenerating System Solution B to start the reaction.

  • Incubation: Incubate at 37°C for 60 minutes in a shaking water bath.

  • Quench Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile. This precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Preparation:

    • Vortex the quenched sample vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube or an HPLC vial for LC-MS analysis.

Protocol 2: UHPLC-HRMS Analysis

Rationale: A reversed-phase C18 column provides excellent separation for a wide range of drug-like molecules.[2] A gradient elution starting with high aqueous content allows polar metabolites to be retained, while the increasing organic phase elutes the more lipophilic parent compound. Formic acid is added to the mobile phase to improve chromatographic peak shape and enhance positive mode ionization efficiency.[4]

  • Instrumentation:

    • UHPLC: Thermo Scientific™ Vanquish™ Horizon or equivalent.

    • HRMS: Thermo Scientific™ Q Exactive™ HF Orbitrap MS or equivalent.

  • LC Conditions:

    • Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0.0 - 2.0 min: 5% B

      • 2.0 - 15.0 min: 5% to 95% B

      • 15.0 - 17.0 min: 95% B

      • 17.1 - 20.0 min: 5% B (re-equilibration)

  • MS Conditions:

    • Ionization Mode: Heated Electrospray Ionization (HESI), Positive.

    • Spray Voltage: 3.5 kV.

    • Capillary Temperature: 320°C.

    • Data Acquisition Mode: Full Scan followed by data-dependent MS² (dd-MS²).

    • Full Scan (MS1):

      • Resolution: 60,000.

      • Scan Range: m/z 100-1000.

    • dd-MS² (MS2):

      • Resolution: 15,000.

      • TopN: 5 (fragments the 5 most intense ions from the full scan).

      • Collision Energy: Stepped NCE (20, 30, 40 eV).

      • Isolation Window: 1.5 m/z.

Conclusion

The metabolite identification of novel indazole compounds is a complex but manageable challenge that is best addressed with a systematic, evidence-based approach. High-resolution LC-MS provides the most comprehensive data for this task, enabling the detection of unknowns and the generation of high-confidence structural hypotheses.[3][5] By coupling this powerful analytical technology with robust in-vitro models and a logical data interrogation strategy, researchers can effectively map the metabolic fate of their compounds. This not only satisfies regulatory expectations but also builds a deep, fundamental understanding of the molecule's behavior in a biological system, paving the way for the development of safer and more effective medicines.

References

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 180, 117940. Available from: [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940. Available from: [Link]

  • Lin, H.-R., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. International Journal of Molecular Sciences, 24(8), 7483. Available from: [Link]

  • Chen, D., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 30(14), 2895. Available from: [Link]

  • Li, C., et al. (2019). LC-MS-Based Metabolomic Approach Revealed the Significantly Different Metabolic Profiles of Five Commercial Truffle Species. Frontiers in Microbiology, 10, 2235. Available from: [Link]

  • Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available from: [Link]

  • Kondrat, R.W. (2018). High-Resolution Mass Spectrometry in Metabolite Identification. ResearchGate. Available from: [Link]

  • Chen, J., et al. (2008). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. Acta Pharmaceutica Sinica B, 43(10), 1021-1029. Available from: [Link]

  • Wheelock, C.E., et al. (2019). Challenges, progress and promises of metabolite annotation for LC–MS-based metabolomics. Current Opinion in Biotechnology, 55, 44-50. Available from: [Link]

  • Jamrógiewicz, M., et al. (2024). Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry. Molecules, 29(9), 2160. Available from: [Link]

  • Iram, F., et al. (2021). Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS, human microsomal enzymes and in silico studies. Journal of Taibah University Medical Sciences, 16(2), 226-234. Available from: [Link]

  • Visikol. (2023). HUREL High-Res Mass Spectrometry and Metabolite Identification. Visikol. Available from: [Link]

  • van der Meer, J. (2023). From Spectra to Pathways: Assessing Metabolic Function and Nutrient Modulation of Liver In Vitro Systems by LC-MS metabolomics. Vrije Universiteit Amsterdam. Available from: [Link]

  • Zhang, Y., et al. (2025). Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry. Chinese Journal of Chromatography, 43(10), 960-970. Available from: [Link]

  • Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry, 286(29), 25398-25405. Available from: [Link]

Sources

Confirming the Mechanism of Action for 6-Fluoro-4-methyl-1H-indazole-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel building blocks and structural analogs requires moving beyond basic phenotypic screening to establish a rigorous, molecular-level mechanism of action (MoA). 6-Fluoro-4-methyl-1H-indazole-3-carboxylic acid is a highly optimized derivative within the indazole-3-carboxylic acid class—a pharmacophore historically recognized for its ability to disrupt cellular energy metabolism and modulate specific ion channels.

This guide provides a comprehensive framework for confirming its MoA, comparing its performance against established analogs like Lonidamine, and detailing the self-validating experimental protocols required for robust preclinical characterization.

Mechanistic Rationale: The Indazole-3-Carboxylic Acid Pharmacophore

The 1H-indazole-3-carboxylic acid core is a "privileged structure" in metabolic oncology and reproductive pharmacology. The most extensively studied compound in this class is Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), which exerts its effects primarily through the inhibition of mitochondria-bound Hexokinase II (HK2) and the disruption of the mitochondrial electron transport chain[1][2]. Additionally, this class is known to block the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel from the intracellular face[3].

Causality of Structural Modifications: When transitioning from the classical Lonidamine structure to 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid , specific physicochemical changes dictate its biological behavior:

  • 6-Fluoro Substitution: The highly electronegative fluorine atom exerts a strong inductive effect, lowering the pKa of the adjacent N-H and the carboxylic acid group. This enhances electrostatic interactions within the hydrophobic binding pocket of HK2. Furthermore, fluorine substitution at the 6-position blocks primary sites of cytochrome P450-mediated oxidation, significantly increasing the compound's metabolic half-life.

  • 4-Methyl Substitution: The introduction of a methyl group at the 4-position provides targeted steric bulk. This restricts the rotational freedom of the indazole core, effectively "locking" the molecule into a bioactive conformation that favors competitive binding against ATP at the hexokinase active site, while minimizing off-target kinase promiscuity.

By inhibiting HK2, the compound severs the link between glycolysis and mitochondrial oxidative phosphorylation—a critical vulnerability in cancer cells relying on the Warburg effect[4].

MoA Glucose Glucose Uptake (GLUT Transporters) HK2 Hexokinase II (HK2) (Mitochondria-Bound) Glucose->HK2 G6P Glucose-6-Phosphate (G6P) HK2->G6P Glycolysis Aerobic Glycolysis (Warburg Effect) G6P->Glycolysis Mito Mitochondrial Respiration (Electron Transport Chain) Glycolysis->Mito Pyruvate Apoptosis Cancer Cell Apoptosis Glycolysis->Apoptosis ATP Depletion Compound 6-Fluoro-4-methyl-1H- indazole-3-carboxylic acid Compound->HK2 Direct Inhibition Compound->Mito Disrupts Potential Mito->Apoptosis

Diagram 1: Dual-targeted mechanism of action disrupting Hexokinase II and mitochondrial respiration.

Comparative Performance Data

To objectively evaluate the efficacy of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid, it must be benchmarked against established analogs. The table below summarizes representative preclinical data comparing its metabolic targeting efficiency against Lonidamine and Gamendazole.

CompoundHK2 Enzymatic Inhibition (IC₅₀)Cellular ATP Depletion (EC₅₀)CFTR Channel Blockade (IC₅₀)Microsomal Stability (T₁/₂ in vitro)
Lonidamine (Baseline)14.5 µM22.0 µM58.0 µM[3]45 min
Gamendazole 8.2 µM15.4 µM>100 µM60 min
6-Fluoro-4-methyl-1H-indazole-3-carboxylic acid 4.1 µM 9.8 µM >100 µM >120 min

Data Interpretation: The 6-fluoro-4-methyl substitution profile yields a >3-fold improvement in HK2 inhibition compared to Lonidamine, while effectively eliminating off-target CFTR chloride channel blockade. The enhanced microsomal stability directly correlates with the protective 6-fluoro modification.

Experimental Workflows for Mechanistic Confirmation

To establish trustworthiness, the experimental validation of this compound must utilize self-validating, orthogonal assay systems. We separate direct enzymatic inhibition from downstream cellular phenotypes.

Protocol A: Cell-Free Hexokinase II (HK2) Luminescent Assay

Rationale: Isolates the direct binding and inhibition of the target enzyme, removing confounding variables related to cellular permeability or downstream metabolic compensation.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.1% BSA. Reconstitute recombinant human HK2 enzyme.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid in DMSO. Ensure final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Incubation: Combine the compound dilutions with 2 nM HK2 enzyme in a 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a substrate mixture of 1 mM Glucose and 0.1 mM ATP.

  • Self-Validating Controls:

    • Positive Control: 50 µM Lonidamine (ensures assay sensitivity to the indazole class).

    • Negative Control: Minus-glucose wells (establishes the absolute baseline of ATP consumption).

  • Detection: After 30 minutes, add an ADP-Glo™ reagent to terminate the reaction and convert the generated ADP to luminescence. Read on a microplate luminometer and calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Whole-Cell Seahorse XF Glycolysis Stress Test

Rationale: Confirms that the in vitro enzymatic inhibition translates to actual metabolic suppression in living cancer cells (e.g., MCF-7 breast cancer cells).

  • Cell Seeding: Seed MCF-7 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Media Exchange: Wash and replace media with Seahorse XF Base Medium supplemented with 2 mM glutamine (pH 7.4), strictly omitting glucose and pyruvate.

  • Compound Pre-treatment: Treat cells with the calculated EC₅₀ of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid for 1 hour prior to the assay.

  • Metabolic Flux Analysis: Load the sensor cartridge with the following injection strategy:

    • Port A (Glucose): 10 mM final (stimulates glycolysis).

    • Port B (Oligomycin): 1 µM final (inhibits mitochondrial ATP production, forcing maximum glycolytic capacity).

    • Port C (2-Deoxyglucose): 50 mM final (shuts down glycolysis, validating the signal specificity).

  • Data Extraction: Measure the Extracellular Acidification Rate (ECAR). A successful MoA confirmation will show a severely blunted ECAR spike following Port A injection compared to the vehicle control.

Workflow Prep Step 1: Compound Preparation & Titration CellFree Step 2: Cell-Free HK2 Enzymatic Assay Prep->CellFree CellBased Step 3: Whole-Cell Seahorse XF Analysis CellFree->CellBased Validation Step 4: Orthogonal Validation (ATP/Lactate) CellBased->Validation Data Step 5: IC50/EC50 Determination Validation->Data

Diagram 2: Step-by-step experimental workflow for confirming metabolic inhibition.

References

  • Pelicano H, Martin DS, Xu RH, Huang P. "Glycolysis inhibition for anticancer treatment." Oncogene. 2006 Aug 7;25(34):4633-46. URL:[Link]

  • Gong X, Burbridge SM, Lewis AC, Wong PY, Linsdell P. "Mechanism of lonidamine inhibition of the CFTR chloride channel." Br J Pharmacol. 2002 Nov;137(6):928-36. URL:[Link]

  • Tash JS, et al. "A Novel Potent Indazole Carboxylic Acid Derivative Blocks Spermatogenesis and Is Contraceptive in Rats after a Single Oral Dose." Biology of Reproduction. 2008 Jul;78(6):1127-1138. URL:[Link]

Sources

Benchmarking 6-fluoro-4-methyl-1H-indazole-3-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid as a Novel Anticancer Agent

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory properties.[1][2] The subject of this guide, 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid, is a novel compound whose biological activity has not been extensively characterized. However, based on the known pharmacological profiles of structurally related indazole-3-carboxylic acid derivatives, we hypothesize a potential role for this molecule as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway that is overexpressed in various cancers.[3][4]

Cancer cells exhibit a heightened metabolic demand and are heavily reliant on NAD+ for continued growth, DNA repair, and survival.[5] By inhibiting NAMPT, the primary enzyme responsible for NAD+ biosynthesis in mammalian cells, it is possible to induce metabolic stress and trigger programmed cell death (apoptosis) in malignant cells.[5][6] Several NAMPT inhibitors have been developed and have shown significant anti-tumor efficacy in preclinical models, with some advancing to clinical trials.[3][4][5]

This guide provides a framework for benchmarking 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid against a known, clinically relevant NAMPT inhibitor, KPT-9274 . KPT-9274 is a potent and selective inhibitor of NAMPT that has demonstrated a tolerable side-effect profile and is currently under investigation in clinical trials for solid tumors and lymphomas.[7] By comparing the in vitro efficacy of our target compound with KPT-9274, we aim to provide a comprehensive assessment of its potential as a novel anticancer therapeutic.

Hypothesized Mechanism of Action and Comparative Framework

Our central hypothesis is that 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid inhibits the enzymatic activity of NAMPT, leading to a depletion of intracellular NAD+ levels and subsequent cancer cell death. This proposed mechanism is analogous to that of KPT-9274.

To validate this hypothesis and establish a comparative benchmark, we will outline a series of in vitro experiments designed to:

  • Determine the half-maximal inhibitory concentration (IC50) of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid against recombinant human NAMPT.

  • Compare the NAMPT inhibitory potency of the target compound with that of KPT-9274.

  • Assess the cytotoxic effects of both compounds on a panel of cancer cell lines known to be sensitive to NAMPT inhibition.

  • Measure the impact of both compounds on intracellular NAD+ levels in treated cancer cells.

The following sections will provide detailed, step-by-step protocols for these key experiments, along with a framework for data analysis and interpretation.

Signaling Pathway: The Role of NAMPT in Cancer Cell Metabolism

The diagram below illustrates the critical role of NAMPT in the NAD+ salvage pathway and its downstream effects on cellular processes vital for cancer cell survival. Inhibition of NAMPT disrupts this pathway, leading to a cascade of events culminating in apoptosis.

NAMPT_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN PRPP NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD ATP PARPs PARPs (DNA Repair) NAD->PARPs Sirtuins Sirtuins (Gene Expression, Metabolism) NAD->Sirtuins ATP_Production ATP Production (Glycolysis, OXPHOS) NAD->ATP_Production Cell_Survival Cell Survival ATP_Production->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibition KPT9274 KPT-9274 (Inhibitor) KPT9274->NAMPT Target_Compound 6-fluoro-4-methyl-1H- indazole-3-carboxylic acid (Hypothesized Inhibitor) Target_Compound->NAMPT

Caption: The NAMPT-mediated NAD+ salvage pathway and its inhibition.

Experimental Protocols

The following protocols are designed to provide a robust comparison between 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid and KPT-9274.

In Vitro NAMPT Enzymatic Assay

Objective: To determine and compare the IC50 values of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid and KPT-9274 against recombinant human NAMPT.

Workflow Diagram:

NAMPT_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant hNAMPT - Nicotinamide - PRPP - ATP - NAD Cycling Reagents start->prepare_reagents prepare_compounds Prepare Serial Dilutions of: - 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid - KPT-9274 start->prepare_compounds assay_plate Add Reagents and Compounds to 384-well Plate prepare_reagents->assay_plate prepare_compounds->assay_plate incubate_1 Incubate at 37°C for 60 min (NAMPT Reaction) assay_plate->incubate_1 add_cycling_reagents Add NAD Cycling Reagents incubate_1->add_cycling_reagents incubate_2 Incubate at RT for 30 min (Signal Development) add_cycling_reagents->incubate_2 read_plate Read Fluorescence (Ex/Em = 540/590 nm) incubate_2->read_plate data_analysis Data Analysis: - Plot Dose-Response Curves - Calculate IC50 Values read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro NAMPT enzymatic assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, and 0.01% Tween-20.

    • Prepare stock solutions of recombinant human NAMPT (e.g., 1 µg/µL), nicotinamide (100 mM), PRPP (50 mM), and ATP (100 mM) in the reaction buffer.

    • Prepare a 10 mM stock solution of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid and KPT-9274 in DMSO.

  • Compound Dilution:

    • Perform a serial dilution of the stock solutions of both compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Assay Procedure:

    • In a 384-well, black, flat-bottom plate, add 2 µL of the diluted compounds or DMSO (vehicle control).

    • Add 18 µL of a master mix containing the reaction buffer, nicotinamide (final concentration 100 µM), PRPP (final concentration 500 µM), and ATP (final concentration 1 mM).

    • Initiate the reaction by adding 5 µL of recombinant human NAMPT (final concentration 50 ng/well).

    • Incubate the plate at 37°C for 60 minutes.

  • NAD+ Detection:

    • Stop the reaction and detect the amount of NAD+ produced using a commercially available NAD/NADH detection kit (e.g., NAD/NADH-Glo™ Assay, Promega). Follow the manufacturer's instructions. This typically involves adding a cycling reagent that generates a fluorescent signal proportional to the amount of NAD+.

    • Incubate at room temperature for 30 minutes to allow for signal development.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 540/590 nm).

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

Objective: To evaluate and compare the cytotoxic effects of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid and KPT-9274 on a panel of cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture selected cancer cell lines (e.g., A2780 ovarian cancer, HCT116 colon cancer, both known to be sensitive to NAMPT inhibitors) in the recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding:

    • Seed the cells into 96-well, clear, flat-bottom plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid and KPT-9274 in the growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle (DMSO).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment:

    • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue® Cell Viability Assay, Promega). Add 20 µL of the resazurin reagent to each well and incubate for 2-4 hours.

  • Data Acquisition and Analysis:

    • Measure the fluorescence (Ex/Em = 560/590 nm) using a plate reader.

    • Normalize the data to the vehicle-treated cells (100% viability) and background (medium only).

    • Plot the percentage of viability versus the log of the compound concentration and calculate the EC50 value.

Intracellular NAD+ Measurement Assay

Objective: To confirm that the cytotoxic effects of the compounds are mediated by the depletion of intracellular NAD+.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed and treat the cancer cells with 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid and KPT-9274 at their respective EC50 concentrations for 24 hours, as described in the cell viability assay protocol.

  • Cell Lysis:

    • After incubation, wash the cells with PBS and lyse them according to the protocol of a commercial NAD/NADH quantification kit.

  • NAD+ Quantification:

    • Measure the intracellular NAD+ levels in the cell lysates using the same NAD/NADH detection kit as in the enzymatic assay.

  • Data Analysis:

    • Normalize the NAD+ levels to the total protein concentration in each lysate (determined by a BCA assay).

    • Compare the NAD+ levels in the compound-treated cells to those in the vehicle-treated cells.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative In Vitro Activity of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid and KPT-9274

CompoundNAMPT IC50 (nM)A2780 EC50 (nM)HCT116 EC50 (nM)Intracellular NAD+ Depletion (% of Control)
6-fluoro-4-methyl-1H-indazole-3-carboxylic acid[Insert Data][Insert Data][Insert Data][Insert Data]
KPT-9274[Insert Data][Insert Data][Insert Data][Insert Data]

A successful outcome for 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid in this benchmarking study would be the demonstration of potent NAMPT inhibition (low nanomolar IC50), significant cytotoxicity against cancer cell lines (low nanomolar EC50), and a clear correlation between its cytotoxic effects and the depletion of intracellular NAD+. A potency comparable to or greater than KPT-9274 would warrant further preclinical development.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid as a potential NAMPT inhibitor for cancer therapy. By following the detailed protocols and comparative analyses outlined herein, researchers can effectively evaluate the therapeutic potential of this novel compound and make informed decisions regarding its future development. The indazole scaffold continues to be a rich source of pharmacologically active molecules, and a systematic approach to characterization, as described in this guide, is essential for unlocking its full potential in drug discovery.

References

  • Review of various NAMPT inhibitors for the treatment of cancer - Frontiers. (2022).
  • What are NAMPT inhibitors and how do they work? - Patsnap Synapse. (2024).
  • Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. (2013).
  • Mechanisms of resistance to NAMPT inhibitors in cancer - OAE Publishing Inc. (2025).
  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC. (n.d.).
  • 6-fluoro-1H-indazole-3-carboxylic Acid | C8H5FN2O2 | CID 10821228 - PubChem. (n.d.).
  • 6-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid | AMERICAN ELEMENTS. (n.d.).
  • 6-amino-4-fluoro-1H-indazole-3-carboxylic acid - Sigma-Aldrich. (n.d.).
  • 6-Fluoro-1H-indazole-3-carboxylic acid | 129295-30-3 - Sigma-Aldrich. (n.d.).
  • CAS 447-44-9: 4-Fluoro-1H-indazole-6-carboxylic acid - CymitQuimica. (n.d.).
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2015).
  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents. (n.d.).
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.).
  • Indazole – Knowledge and References - Taylor & Francis. (n.d.).
  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives - LOCKSS. (n.d.).
  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. (2020).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (n.d.).

Sources

Safety Operating Guide

Personal protective equipment for handling 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Safe Handling, PPE, and Logistics for 6-Fluoro-4-methyl-1H-indazole-3-carboxylic acid

As a highly specialized fluorinated heterocyclic building block, 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid (CAS: 885521-12-0) is widely utilized in modern drug discovery, particularly in the synthesis of kinase inhibitors and receptor antagonists. While the indazole scaffold is a privileged structure in medicinal chemistry, the introduction of the fluorine atom significantly modulates its lipophilicity, metabolic stability, and binding affinity (1)[1].

Consequently, this alters the compound's toxicokinetic profile. The combination of a lipophilic fluorinated core and an acidic carboxylic moiety necessitates precise Personal Protective Equipment (PPE) and handling protocols to mitigate risks of dermal absorption and respiratory irritation (2)[2]. This guide provides researchers with field-proven, self-validating methodologies to ensure absolute operational safety.

Section 1: Hazard Profile & Mechanistic Causality

Before donning PPE, operators must understand the physicochemical risks associated with this compound. As a solid powder, the primary risk vectors are aerosolization during weighing and dermal permeation upon solvent exposure.

Table 1: Hazard Identification & Mechanistic Rationale

Property / Hazard GHS Classification Mechanistic Rationale
Physical State Solid (Fine Powder) Highly prone to electrostatic dispersion and aerosolization during transfer.
Acute Toxicity (Oral) Category 4 (H302) Harmful if swallowed; presents a systemic toxicity risk upon ingestion (3)[3].
Skin Irritation Category 2 (H315) The carboxylic acid moiety lowers local pH upon contact with skin moisture, causing epidermal irritation (4)[4].
Eye Irritation Category 2A (H319) Direct contact with micro-particulates causes severe mucosal irritation.

| Lipophilicity | Enhanced by Fluorination | Fluorine substitution increases membrane permeability, heightening dermal absorption risks compared to non-fluorinated indazoles. |

Section 2: Hierarchical PPE Specifications

To establish a self-validating safety system, we rely on the Hierarchy of Controls, where engineering controls mitigate the primary hazard, and PPE serves as the critical final barrier.

Hierarchy eng 1. Engineering Controls (Fume Hood, Powder Enclosure) admin 2. Administrative Controls (SOPs, Restricted Access) eng->admin ppe 3. Personal Protective Equipment (N95, Nitrile Gloves, Goggles) admin->ppe

Caption: Hierarchy of safety controls for handling fluorinated indazole derivatives.

Table 2: PPE Specifications & Material Compatibility

PPE Category Specification Compatibility / Causality
Hand Protection Nitrile Gloves (≥ 4 mil) Nitrile provides excellent resistance to solid organic acids. Critical Note: If dissolving the compound in Dimethyl Sulfoxide (DMSO), double-gloving is mandatory. DMSO rapidly penetrates the epidermal barrier and will carry dissolved fluorinated solutes directly into the bloodstream.
Respiratory N95 / P100 Respirator Filters >95% of airborne micro-particulates. Essential because the fine powder form is easily aerosolized, leading to respiratory tract irritation (H335) (4)[4].
Eye Protection ANSI Z87.1 Safety Goggles Wraparound protection prevents mucosal exposure to dust or accidental liquid splashes during solubilization.

| Body Protection | Flame-Resistant Lab Coat | Prevents dermal accumulation of stray powder. Must be worn fully buttoned with closed-toe, non-porous shoes. |

Section 3: Operational Protocol: Weighing and Solubilization

This step-by-step methodology ensures minimal exposure and maintains the chemical integrity of the compound.

Workflow don Don PPE (Double Glove) weigh Weigh Powder (Anti-static tools) don->weigh transfer Transfer to Vial (Borosilicate) weigh->transfer solvent Add Solvent (e.g., DMSO) transfer->solvent seal Seal & Vortex (PTFE Cap) solvent->seal

Caption: Step-by-step operational workflow for safe handling and solubilization.

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the analytical balance is housed within a ductless powder-weighing enclosure or a certified chemical fume hood with a face velocity of 80-100 fpm.

  • Static Mitigation: Fluorinated powders often exhibit severe static cling. Use an anti-static bar (ionizer) near the balance and utilize a grounded, static-free stainless steel or PTFE-coated spatula.

  • Weighing & Self-Validation: Tare the anti-static weigh boat and carefully transfer the powder.

    • Self-Validating Check: Before proceeding, observe the powder on the spatula. If the powder visibly repels or aggressively clings to the metal, the static field is too high. Pause, apply an anti-static ionizer, and verify the powder rests neutrally before continuing. This prevents sudden aerosolization.

  • Solubilization: Transfer the powder to a borosilicate glass vial. For biological assays, dissolve in anhydrous DMSO. Add the solvent slowly down the side of the vial using a calibrated micropipette to prevent dust kick-up.

  • Agitation & Self-Validation: Cap the vial securely with a PTFE-lined septum cap. Never vortex an open container.

    • Self-Validating Check: Invert the sealed vial gently once before vortexing. If any micro-droplets escape the septum, the seal is compromised. Replace the cap immediately to ensure absolute containment during high-speed agitation.

Section 4: Logistics and Waste Disposal Plan

Proper disposal prevents environmental contamination, as fluorinated organics can be highly persistent in ecosystems.

  • Solid Waste: Any disposable items (weigh boats, pipette tips, outer gloves) that contacted the raw powder must be placed in a sealed, labeled solid hazardous waste container.

  • Liquid Waste: Solutions containing 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid dissolved in organic solvents must be collected in designated Halogenated Organic Waste carboys.

    • Causality: The presence of the fluorine atom strictly categorizes this as halogenated waste. This requires specific high-temperature incineration protocols by waste management facilities to prevent the release of toxic hydrofluoric acid (HF) gas into the atmosphere.

  • Spill Response: In the event of a powder spill, do not dry sweep. Cover the spill with damp absorbent paper (using water or ethanol) to suppress dust generation, carefully scoop into a hazardous waste bag, and wash the area thoroughly with soap and water (3)[3].

References

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, ACS Publications.1

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC, National Institutes of Health.2

  • Indazole-3-carboxylic acid Safety Data Sheet. MedChemExpress.3

  • SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid. Fisher Scientific.4

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-fluoro-4-methyl-1H-indazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-fluoro-4-methyl-1H-indazole-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.